Methyl 5-methylsalicylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165635. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYUQKRFSSSGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066822 | |
| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |
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Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22717-57-3 | |
| Record name | Methyl 5-methylsalicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22717-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022717573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-methylsalicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165635 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-hydroxy-m-toluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 5-METHYLSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GMK8QL99V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical and Chemical Properties of Methyl 5-methylsalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methylsalicylate, also known as methyl 2-hydroxy-5-methylbenzoate, is an aromatic ester with applications in the fragrance and pharmaceutical industries. This technical guide provides a detailed overview of its physical and chemical properties, supported by experimental protocols for their determination. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive overview of its key characteristics.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Melting Point | -1 °C | [2] |
| Boiling Point | 241-243 °C at 767 mmHg | [2] |
| Density | 1.153 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.533 | [2] |
| Flash Point | 108 °C (227 °F) | |
| Solubility | Soluble in chloroform and DMSO (slightly).[3] Insoluble in water. | [3] |
Table 2: Chemical and Safety Information for this compound
| Property | Value | Reference |
| IUPAC Name | methyl 2-hydroxy-5-methylbenzoate | [1] |
| CAS Number | 22717-57-3 | [1] |
| SMILES | CC1=CC(=C(C=C1)O)C(=O)OC | [1] |
| InChI | InChI=1S/C9H10O3/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5,10H,1-2H3 | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are generalized for organic compounds and can be specifically applied to the target molecule.
Determination of Melting Point
The melting point of this compound, a low-melting solid, can be determined using the capillary tube method with a melting point apparatus.[4][5][6]
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow.
-
Determination of Boiling Point
The boiling point of liquid this compound can be determined using the Thiele tube method or by simple distillation.[7][8][9][10][11]
-
Apparatus: Thiele tube or distillation apparatus, thermometer, capillary tube, heating source.
-
Procedure (Thiele Tube Method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Determination of Density
The density of liquid this compound can be determined by measuring the mass of a known volume of the substance.[12][13][14][15]
-
Apparatus: Pycnometer or a graduated cylinder and an analytical balance.
-
Procedure:
-
The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.
-
The pycnometer is filled with the liquid, and the mass is measured again.
-
The volume of the liquid is determined by the pycnometer's calibrated volume or read from the graduated cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
Determination of Solubility
The solubility of this compound in various solvents can be determined by simple miscibility tests.[16][17][18][19]
-
Apparatus: Test tubes, vortex mixer (optional).
-
Procedure:
-
A small amount of this compound (e.g., 0.1 g) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
-
The mixture is agitated vigorously for a set period.
-
The mixture is then allowed to stand and observed for the presence of a single phase (soluble) or two distinct phases (insoluble).
-
This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane).
-
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is transferred to an NMR tube and placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms, respectively, which helps in elucidating the molecular structure.[20][21][22][23][24]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: For a liquid sample like this compound, a drop of the neat liquid is placed between two KBr or NaCl plates to form a thin film. The plates are then mounted in the FTIR spectrometer, and the infrared spectrum is recorded. The spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C=O, C-O, aromatic C=C).[25][26][27][28][29]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Protocol: A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern, which aids in identification.[30][31][32][33][34]
-
Synthesis and Characterization Workflow
As specific biological signaling pathways involving this compound are not prominently documented in scientific literature, a logical workflow for its synthesis and characterization is presented below. This workflow is a fundamental process in chemical research and drug development.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a thorough compilation of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The structured data and detailed methodologies are intended to support researchers and professionals in their work with this compound, facilitating its effective application in various scientific and industrial fields. The provided workflow for synthesis and characterization further outlines the logical steps involved in producing and verifying the purity and identity of this compound.
References
- 1. This compound | C9H10O3 | CID 89802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 22717-57-3 [chemicalbook.com]
- 3. methyl 5-methyl salicylate, 22717-57-3 [thegoodscentscompany.com]
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- 5. athabascau.ca [athabascau.ca]
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- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
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- 12. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]
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- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 19. www1.udel.edu [www1.udel.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. NMR Spectroscopy [www2.chemistry.msu.edu]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 23. scribd.com [scribd.com]
- 24. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. eng.uc.edu [eng.uc.edu]
- 26. drawellanalytical.com [drawellanalytical.com]
- 27. jascoinc.com [jascoinc.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. researchgate.net [researchgate.net]
- 30. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
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- 34. mdpi.com [mdpi.com]
The Enigmatic Presence of Methyl 5-methylsalicylate in Flora: A Technical Guide to Its Closely Related Analogue, Methyl Salicylate
A comprehensive review of scientific literature reveals no significant evidence for the natural occurrence of Methyl 5-methylsalicylate in plant sources. This technical guide, therefore, focuses on its well-documented and structurally similar analogue, Methyl Salicylate, a compound of significant interest to researchers, scientists, and drug development professionals. This document will delve into the natural prevalence, isolation methodologies, and biosynthetic pathways of Methyl Salicylate, providing a robust framework for its study and application.
Natural Occurrence of Methyl Salicylate
Methyl salicylate is a volatile organic compound produced by numerous plant species, often serving as a defense mechanism against herbivores and pathogens, as well as a signaling molecule in plant-plant communication. Its characteristic scent is famously associated with wintergreen.
While a comprehensive list of all plant species containing methyl salicylate is extensive, several are noteworthy for their significant concentrations. These are often the primary sources for the extraction of the natural compound.
| Plant Family | Genus | Species | Common Name | Plant Part(s) Containing Methyl Salicylate |
| Ericaceae | Gaultheria | Gaultheria procumbens | Wintergreen, Eastern Teaberry | Leaves, Twigs |
| Betulaceae | Betula | Betula lenta | Sweet Birch, Black Birch | Bark, Twigs |
| Rosaceae | Spiraea | (All species) | Meadowsweet | - |
| Polygalaceae | Polygala | (Various species) | - | - |
| Theaceae | Camellia | (Various species) | Tea Plant | - |
| Fabaceae | Phaseolus | Phaseolus lunatus | Lima Bean | Leaves (in response to herbivory) |
| Salicaceae | Populus | (Various species) | Poplar | Bark |
| Oleaceae | Jasminum | (Various species) | Jasmine | Flowers |
Biosynthesis of Methyl Salicylate in Plants
The production of methyl salicylate in plants is a multi-step enzymatic process. The primary precursor is salicylic acid, a key phytohormone involved in plant defense. The biosynthesis can be summarized in the following pathway:
As depicted, salicylic acid is primarily synthesized from chorismate via the isochorismate pathway. An alternative route involves the conversion of L-phenylalanine. The final step is the methylation of salicylic acid, catalyzed by the enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT).
Isolation and Purification of Methyl Salicylate from Plant Sources
The extraction of methyl salicylate from plant material is a critical process for its use in research and commercial applications. The method of choice depends on the plant source and the desired purity of the final product.
Experimental Protocol: Steam Distillation
Steam distillation is the most traditional and widely used method for extracting essential oils rich in methyl salicylate, particularly from wintergreen leaves and sweet birch bark.
Materials:
-
Fresh or dried plant material (e.g., Gaultheria procumbens leaves)
-
Distilled water
-
Steam distillation apparatus (distillation flask, condenser, receiving flask)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Heating mantle
Procedure:
-
Sample Preparation: Weigh approximately 100-500 g of the plant material. If using fresh material, chop or shred it to increase the surface area.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material in the distillation flask and add sufficient distilled water to cover it.
-
Distillation: Heat the distillation flask using a heating mantle to generate steam. The steam will pass through the plant material, volatilizing the methyl salicylate.
-
Condensation and Collection: The steam and volatilized oil mixture will pass into the condenser, where it will cool and return to a liquid state. Collect the distillate, which will be a two-phase mixture of water and methyl salicylate (as an oily layer), in the receiving flask.
-
Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate completely. The denser methyl salicylate will form the lower layer. Carefully drain and collect the methyl salicylate.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.
-
Storage: Store the purified methyl salicylate in a tightly sealed, amber glass vial in a cool, dark place.
Experimental Protocol: Solvent Extraction
Solvent extraction is an alternative method that can be used to isolate methyl salicylate. The choice of solvent is crucial for efficient extraction and to minimize the co-extraction of undesirable compounds.
Materials:
-
Dried and finely ground plant material
-
Organic solvent (e.g., methanol, ethanol, hexane, or dichloromethane)
-
Erlenmeyer flask
-
Shaker or sonicator
-
Filter paper and funnel or centrifugation apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a known amount of dried, finely ground plant material (e.g., 10-50 g).
-
Extraction: Place the plant material in an Erlenmeyer flask and add a sufficient volume of the chosen organic solvent (e.g., a 1:10 solid-to-solvent ratio).
-
Agitation: Agitate the mixture for a specified period (e.g., 1-2 hours) using a mechanical shaker or a sonicator to enhance extraction efficiency.
-
Separation of Extract: Separate the solvent extract from the plant debris by filtration or centrifugation.
-
Solvent Removal: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.
-
Further Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain highly pure methyl salicylate.
Quantitative Analysis
The concentration of methyl salicylate in plant extracts can be quantified using various analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable methods.
| Analytical Method | Typical Column | Mobile Phase / Carrier Gas | Detection |
| HPLC | C18 reverse-phase | Methanol/Water or Acetonitrile/Water gradient | UV-Vis (approx. 305 nm) |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (MS) |
This compound: A Synthetic Analogue
As previously stated, there is a lack of evidence for the natural occurrence of this compound. It is recognized as a synthetic compound with the following identifiers:
-
CAS Number: 22717-57-3
-
Chemical Formula: C₉H₁₀O₃
-
IUPAC Name: Methyl 2-hydroxy-5-methylbenzoate
Researchers interested in this specific compound should refer to chemical synthesis literature rather than phytochemical sources.
Conclusion
While the natural world is a vast repository of chemical diversity, current scientific understanding does not support the presence of this compound in plants. However, its close structural relative, Methyl Salicylate, is a widely distributed and well-studied natural product. The methodologies for its isolation and analysis are robust and provide a solid foundation for further research into its biological activities and potential applications in drug development and other scientific fields. The information provided in this guide serves as a technical resource for the extraction, purification, and analysis of this important plant-derived compound.
A Technical Guide to the Biosynthesis of Methyl 6-Methylsalicylate in Aromatic Plants: A Heterologous Expression Approach
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-methylsalicylate, a derivative of the polyketide 6-methylsalicylic acid (6-MSA), holds significant interest for its potential applications in fragrance, flavor, and pharmaceuticals. While not a naturally occurring major metabolite in most aromatic plants, its biosynthesis can be achieved through the heterologous expression of a fungal polyketide synthase. This technical guide provides an in-depth overview of the core biosynthetic pathway, focusing on the enzymatic reactions, precursor molecules, and the key enzyme, 6-methylsalicylic acid synthase (6-MSAS). Detailed experimental protocols for the expression of 6-MSAS in a plant host and the subsequent analysis of its products are provided. Furthermore, this guide explores the potential for the final methylation step to produce methyl 6-methylsalicylate and presents relevant quantitative data from published studies.
Introduction
Aromatic esters are a vital class of plant secondary metabolites, contributing significantly to the fragrance and flavor profiles of many aromatic plants. While the biosynthesis of compounds like methyl salicylate is well-understood, the production of structurally related molecules with altered substitution patterns, such as methyl 6-methylsalicylate, is not a common endogenous pathway in plants. However, the principles of synthetic biology and heterologous gene expression offer a powerful approach to engineer novel biosynthetic capabilities in plants. This guide focuses on the biosynthesis of methyl 6-methylsalicylate, with a primary emphasis on the production of its precursor, 6-methylsalicylic acid (6-MSA), through the expression of a fungal polyketide synthase in a plant host.
The Core Biosynthetic Pathway: From Precursors to 6-Methylsalicylic Acid
The biosynthesis of 6-MSA is not native to most plants but can be introduced by expressing the gene for 6-methylsalicylic acid synthase (6-MSAS), a type I polyketide synthase commonly found in fungi such as Penicillium patulum.[1][2] This enzyme catalyzes the iterative condensation of simple precursor molecules to form the aromatic ring of 6-MSA.
The key precursors for this pathway are:
-
Acetyl-CoA (Starter Unit): One molecule of acetyl-CoA initiates the polyketide chain.
-
Malonyl-CoA (Extender Units): Three molecules of malonyl-CoA are sequentially added to the growing polyketide chain.[3][4]
-
NADPH (Reducing Agent): Required for the reduction of a keto group during the synthesis.[3]
The overall reaction catalyzed by 6-MSAS is as follows:
1 Acetyl-CoA + 3 Malonyl-CoA + NADPH + H⁺ → 6-Methylsalicylate + 4 CoA + 3 CO₂ + NADP⁺ + H₂O[3]
Enzymology of 6-Methylsalicylic Acid Synthase (6-MSAS)
6-MSAS is a large, multifunctional enzyme containing several catalytic domains that act in a coordinated fashion. These domains include:
-
Acyltransferase (AT): Selects and loads the acetyl-CoA starter and malonyl-CoA extender units onto the acyl carrier protein.
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.
-
Ketoreductase (KR): Reduces a specific keto group to a hydroxyl group using NADPH.
-
Dehydratase (DH): Removes a water molecule to form a double bond.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.
-
Thioesterase (TE) or Product Release Domain: Catalyzes the final cyclization and release of the 6-MSA product.[5]
The iterative nature of the 6-MSAS enzyme allows for the controlled assembly of the polyketide chain from simple precursors, leading to the formation of the specific aromatic structure of 6-MSA.
Final Methylation Step: A Potential Pathway to Methyl 6-Methylsalicylate
The conversion of 6-methylsalicylic acid to methyl 6-methylsalicylate requires the action of a methyltransferase. While the direct methylation of 6-MSA in plants has not been extensively studied, a plausible candidate for this reaction is the Salicylic Acid Methyltransferase (SAMT) .
SAMT is a well-characterized enzyme responsible for the methylation of salicylic acid to methyl salicylate in many plant species.[6][7][8] These enzymes belong to the SABATH family of methyltransferases and utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[9] Given the structural similarity between salicylic acid and 6-methylsalicylic acid, it is hypothesized that endogenous plant SAMTs may recognize 6-MSA as a substrate, catalyzing its conversion to methyl 6-methylsalicylate. However, the substrate specificity of SAMT for 6-MSA would need to be experimentally verified.
Data Presentation: Quantitative Analysis of 6-MSA Production
The heterologous expression of fungal 6-MSAS in tobacco plants has been shown to result in the accumulation of 6-MSA. The following table summarizes the quantitative data from a key study in this area.
| Plant Line | Tissue | Age of Plant | Free 6-MSA (µg/g FW) | Conjugated 6-MSA (µg/g FW) | Total 6-MSA (µg/g FW) | Reference |
| Transgenic Tobacco (6-MSAS expressing) | Leaf | 8 weeks | Not specified | Not specified | ~10 | [1] |
| Transgenic Tobacco (6-MSAS expressing) | Leaf | 12 weeks | Not specified | Not specified | >50 | [1] |
| Wild-Type Tobacco | Leaf | Not applicable | Not detected | Not detected | Not detected | [1] |
FW: Fresh Weight
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biosynthesis of methyl 6-methylsalicylate via heterologous expression.
Heterologous Expression of 6-MSAS in Plants (e.g., Tobacco)
This protocol is adapted from studies involving the transformation of tobacco with the fungal 6msas gene.[1]
1. Vector Construction:
- Obtain the full-length cDNA of the 6msas gene from a fungal source (e.g., Penicillium patulum).
- Clone the 6msas coding sequence into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).
- Include a selectable marker gene (e.g., nptII for kanamycin resistance) in the vector.
- For targeting the protein to a specific subcellular compartment (e.g., chloroplasts), a corresponding signal peptide sequence can be fused to the N-terminus of the 6-MSAS protein.
2. Plant Transformation:
- Introduce the expression vector into Agrobacterium tumefaciens.
- Transform tobacco leaf discs or other suitable explants with the engineered Agrobacterium strain.
- Co-cultivate the explants for 2-3 days.
3. Regeneration and Selection of Transgenic Plants:
- Transfer the explants to a regeneration medium containing appropriate hormones and a selective agent (e.g., kanamycin).
- Subculture the regenerating shoots until they are large enough to be transferred to a rooting medium.
- Acclimatize the rooted plantlets and grow them in a greenhouse.
4. Confirmation of Transformation:
- Perform PCR on genomic DNA from putative transgenic plants to confirm the presence of the 6msas transgene.
- Analyze the expression of the transgene by reverse transcription PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR).
Extraction and Analysis of 6-Methylsalicylic Acid and its Methyl Ester
1. Extraction:
- Harvest leaf tissue from transgenic and wild-type plants.
- Freeze the tissue in liquid nitrogen and grind to a fine powder.
- Extract the powder with a suitable solvent, such as methanol or a mixture of methanol and water.[1]
- To analyze for conjugated forms, an acid or enzymatic (e.g., β-glucosidase) hydrolysis step can be included.[1]
- Partition the aqueous extract against an organic solvent like ethyl acetate to concentrate the analytes.
- Evaporate the organic solvent to dryness and redissolve the residue in a suitable solvent for analysis.
2. HPLC Analysis of 6-Methylsalicylic Acid:
- Column: C18 reverse-phase column (e.g., Waters 5-μm Symmetry Shield RP₈ 4.6 × 250-mm).[1]
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 35 mM ammonium acetate, pH 4.7).[1]
- Detection: Fluorescence detection (e.g., excitation at 305 nm, emission at 405 nm) provides high sensitivity and selectivity for phenolic compounds. UV detection (e.g., at 300 nm) can also be used.[1][10]
- Quantification: Use an external standard curve of authentic 6-methylsalicylic acid.
3. GC-MS Analysis of Methyl 6-Methylsalicylate:
- Derivatization: For GC-MS analysis of 6-MSA, derivatization (e.g., trimethylsilylation) is often required to increase volatility.[1] Methyl 6-methylsalicylate is more volatile and may not require derivatization.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injection: Splitless or split injection.
- Temperature Program: A temperature gradient from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to separate the compounds.
- Detection: Mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[11]
- Identification: Compare the mass spectrum and retention time with an authentic standard of methyl 6-methylsalicylate.
Mandatory Visualizations
Biosynthesis Pathway of Methyl 6-Methylsalicylate
Caption: Proposed biosynthetic pathway for methyl 6-methylsalicylate in a heterologous plant system.
Experimental Workflow for Heterologous Expression and Analysis
Caption: Experimental workflow for producing and analyzing methyl 6-methylsalicylate in plants.
Conclusion
The biosynthesis of methyl 6-methylsalicylate in aromatic plants is achievable through a synthetic biology approach, primarily involving the heterologous expression of a fungal 6-methylsalicylic acid synthase to produce the precursor, 6-methylsalicylic acid. The subsequent methylation of 6-MSA to its methyl ester is a plausible step that could be catalyzed by endogenous plant methyltransferases, such as SAMT. This technical guide has provided a comprehensive overview of the biosynthetic pathway, detailed experimental protocols, and relevant quantitative data to aid researchers in this field. Further investigation into the substrate specificity of plant methyltransferases for 6-MSA and optimization of the heterologous expression system will be crucial for enhancing the production of methyl 6-methylsalicylate in planta for various industrial applications.
References
- 1. Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 6-methylsalicylic acid by expression of a fungal polyketide synthase activates disease resistance in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-methylsalicylic-acid synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hidden Function of Catalytic Domain in 6-Methylsalicylic Acid Synthase for Product Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Overexpression of salicylic acid methyltransferase reduces salicylic acid-mediated pathogen resistance in poplar [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification and analysis of key genes involved in methyl salicylate biosynthesis in different birch species | PLOS One [journals.plos.org]
- 9. Structural basis for substrate recognition in the salicylic acid carboxyl methyltransferase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) for Methyl 5-methylsalicylate characterization.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Methyl 5-methylsalicylate. Tailored for researchers, scientists, and professionals in drug development, this document presents quantitative data in structured tables, details experimental protocols, and visualizes logical workflows for the characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for this compound based on established values for closely related compounds and general spectroscopic principles.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.8 | Singlet | 1H | Ar-OH |
| ~7.6 | Singlet (or narrow doublet) | 1H | Ar-H (Position 6) |
| ~7.2 | Doublet | 1H | Ar-H (Position 4) |
| ~6.8 | Doublet | 1H | Ar-H (Position 3) |
| 3.93 | Singlet | 3H | -COOCH₃ |
| 2.30 | Singlet | 3H | Ar-CH₃ (Position 5) |
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O (Ester) |
| ~159 | C -OH (Aromatic) |
| ~137 | C -H (Aromatic, Position 4) |
| ~130 | C -CH₃ (Aromatic, Position 5) |
| ~129 | C -H (Aromatic, Position 6) |
| ~118 | C -H (Aromatic, Position 3) |
| ~112 | C -COOCH₃ (Aromatic) |
| 52.2 | -COOC H₃ |
| 20.4 | Ar-C H₃ |
Table 3: IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad | O-H stretch (Phenolic) |
| ~2950 | Medium | C-H stretch (sp³ - Methyl) |
| ~1730 | Strong | C=O stretch (Ester)[1][2] |
| 1500 - 1600 | Medium | C=C stretch (Aromatic ring)[1][2] |
| ~1300 | Strong | C-O stretch (Ester)[1] |
Table 4: MS (Mass Spectrometry) Data
| m/z | Relative Intensity | Assignment |
| 166 | Moderate | [M]⁺ (Molecular Ion) |
| 135 | High | [M - OCH₃]⁺ |
| 107 | High | [M - COOCH₃]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
A longer relaxation delay may be necessary for quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or transmission method can be used.[5][6][7]
-
Instrument Setup:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Select the desired spectral range (e.g., 4000 to 400 cm⁻¹).[5]
-
-
Background Spectrum:
-
Clean the ATR crystal (e.g., with isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general procedure for the analysis of a volatile organic compound.
-
Sample Preparation:
-
Instrument Setup:
-
Set the GC injection port temperature (e.g., 250 °C).
-
Program the GC oven temperature ramp. A typical program might start at a lower temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Set the carrier gas (e.g., Helium) flow rate.
-
For the mass spectrometer, set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).
-
Select the ionization mode, typically Electron Ionization (EI) at 70 eV.
-
Set the mass scan range (e.g., m/z 40-400).
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer for ionization and detection.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time of this compound.
-
Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and fragmentation pattern.
-
Compare the obtained mass spectrum with a library database for confirmation.
-
Visualizations
The following diagrams illustrate the logical relationships in the spectroscopic characterization of this compound.
Caption: Logical relationships between spectroscopic techniques and derived structural information.
Caption: General experimental workflow for spectroscopic characterization.
References
- 1. brainly.com [brainly.com]
- 2. brainly.com [brainly.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. uoguelph.ca [uoguelph.ca]
Unveiling Methyl 5-methylsalicylate: A Technical Guide to its Historical Context, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methylsalicylate, a lesser-known isomer of the widely recognized methyl salicylate (oil of wintergreen), holds its own unique position within the landscape of aromatic esters. While not as extensively studied as its counterpart, an understanding of its discovery, historical synthesis, and physicochemical properties is crucial for researchers exploring salicylic acid derivatives for novel applications in drug development and materials science. This technical guide provides an in-depth exploration of this compound, from its theoretical discovery rooted in 19th-century organic chemistry to modern synthetic protocols and characterization data.
Discovery and Historical Context: An Inferred Timeline
The Precursor: Synthesis of 5-Methylsalicylic Acid (p-Cresotinic Acid)
The journey to this compound begins with its parent carboxylic acid, 5-methylsalicylic acid, also known historically as p-cresotinic acid. The synthesis of this and other hydroxybenzoic acids was made possible by the groundbreaking work of Hermann Kolbe and Rudolf Schmitt.
The Kolbe-Schmitt reaction , developed in the 1860s and further refined by Schmitt in 1885, provided a method for the carboxylation of phenols.[1][2] This reaction involves the treatment of a sodium phenoxide with carbon dioxide under pressure to introduce a carboxylic acid group onto the aromatic ring.[1][2] In the case of p-cresol, this reaction yields 5-methylsalicylic acid.
References
An In-depth Technical Guide to Methyl 5-methylsalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methylsalicylate, a derivative of salicylic acid, belongs to a class of compounds with significant interest in medicinal chemistry and drug development. Salicylates, including the well-known acetylsalicylic acid (aspirin), are recognized for their anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, and potential biological activities, with a particular emphasis on its relevance to drug development professionals. While specific research on this compound is limited, this guide extrapolates from the extensive knowledge of related salicylate compounds to provide a foundational understanding for future research and development.
Chemical Identification
| Identifier | Value |
| IUPAC Name | methyl 2-hydroxy-5-methylbenzoate[1] |
| CAS Number | 22717-57-3[1] |
| Molecular Formula | C₉H₁₀O₃[1] |
| Molecular Weight | 166.17 g/mol [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)O)C(=O)OC[1] |
| InChI Key | JQYUQKRFSSSGJM-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| XLogP3 | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 166.062994177 | PubChem[1] |
| Monoisotopic Mass | 166.062994177 | PubChem[1] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
| Complexity | 167 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Fischer esterification of 5-methylsalicylic acid with methanol in the presence of an acid catalyst. This reaction is a standard and well-established method for the preparation of esters.
Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure based on the well-documented Fischer esterification of salicylic acid and can be adapted for 5-methylsalicylic acid.
Materials:
-
5-methylsalicylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 5-methylsalicylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution. The addition should be done carefully as the reaction is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. The reaction is typically refluxed for 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent such as dichloromethane. Transfer the solution to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Repeat the washing until no more gas evolution is observed.
-
Aqueous Wash: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by distillation or column chromatography if necessary.
Caption: General workflow for the synthesis of this compound via Fischer esterification.
Potential Biological Activity and Signaling Pathways
As a salicylate derivative, this compound is anticipated to share some of the biological activities of other salicylates. The primary mechanism of action for salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Furthermore, salicylates have been shown to modulate other signaling pathways, including the NF-κB and AMPK pathways.
Cyclooxygenase (COX) Inhibition
Salicylates are known to inhibit COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[2] Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By inhibiting COX enzymes, salicylates reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects. It is plausible that this compound also acts as a COX inhibitor.
NF-κB Signaling Pathway
The transcription factor NF-κB plays a crucial role in regulating the immune response to infection and inflammation.[3] Salicylates have been demonstrated to inhibit the activation of NF-κB, which in turn downregulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This inhibition of the NF-κB pathway contributes significantly to the anti-inflammatory effects of salicylates.
AMP-activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a cellular energy sensor that plays a key role in regulating metabolism. Recent studies have shown that salicylates can activate AMPK.[3] Activation of AMPK has various metabolic benefits, including increased glucose uptake and fatty acid oxidation. This mechanism may underlie some of the metabolic effects observed with salicylate treatment and suggests a potential therapeutic application in metabolic diseases.
Caption: Presumed signaling pathways modulated by this compound based on known salicylate activity.
Applications in Drug Development
The structural similarity of this compound to known active pharmaceutical ingredients suggests its potential utility in several areas of drug development:
-
Anti-inflammatory Agent: Given the well-established anti-inflammatory properties of salicylates, this compound is a candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID). Further studies are required to determine its potency and selectivity for COX enzymes and its gastrointestinal safety profile.
-
Topical Analgesic: Methyl salicylate is widely used in topical formulations for the relief of musculoskeletal pain. The 5-methyl substitution in this compound may alter its lipophilicity and skin penetration properties, potentially leading to an improved topical analgesic with enhanced efficacy or a more favorable side-effect profile.
-
Metabolic Disorders: The discovery that salicylates activate AMPK opens up new avenues for their use in the treatment of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. Investigating the effect of this compound on AMPK activation and its downstream metabolic effects could be a promising area of research.
-
Chemical Probe: As a structurally distinct salicylate derivative, this compound could serve as a valuable chemical probe to further elucidate the complex pharmacology of salicylates and to identify new biological targets.
Conclusion
This compound is a compound with considerable potential in the field of drug development, stemming from its heritage as a salicylate derivative. While specific data on its biological activity are currently scarce, the established mechanisms of action of related compounds provide a strong rationale for its investigation as a novel anti-inflammatory, analgesic, or metabolic-modulating agent. The synthetic route to this compound is straightforward, allowing for its ready preparation for further pharmacological evaluation. Future research should focus on a detailed characterization of its in vitro and in vivo pharmacological profile to fully unlock its therapeutic potential.
References
An In-depth Technical Guide to the Molecular Structure of Methyl 5-methylsalicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 5-methylsalicylate (CAS No: 22717-57-3). It includes detailed spectroscopic data, a complete experimental protocol for its synthesis, and an exploration of its role in relevant biological signaling pathways. This document is intended to serve as a valuable resource for professionals in research, and drug development, offering in-depth information for further investigation and application of this compound.
Molecular Structure and Chemical Properties
This compound, with the IUPAC name methyl 2-hydroxy-5-methylbenzoate, is an aromatic ester.[1][2] Its molecular structure consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a methyl ester group. The chemical formula is C₉H₁₀O₃, and it has a molecular weight of approximately 166.17 g/mol .[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1][3] |
| Molecular Weight | 166.17 g/mol | [3][4] |
| CAS Number | 22717-57-3 | [1][2][5] |
| IUPAC Name | methyl 2-hydroxy-5-methylbenzoate | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 241-243 °C at 767 mm Hg | [5] |
| Density | 1.153 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.533 | [5] |
| Solubility | Soluble in organic solvents, less soluble in water | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results | Aromatic Protons (Ar-H) | ||
| Data not explicitly available in search results | Methoxy Protons (-OCH₃) | ||
| Data not explicitly available in search results | Methyl Protons (Ar-CH₃) | ||
| Data not explicitly available in search results | Hydroxyl Proton (-OH) |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in search results | Carbonyl Carbon (C=O) |
| Data not explicitly available in search results | Aromatic Carbons (Ar-C) |
| Data not explicitly available in search results | Methoxy Carbon (-OCH₃) |
| Data not explicitly available in search results | Methyl Carbon (Ar-CH₃) |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Broad peak around 3100-3300 | O-H stretch (hydroxyl group) |
| Strong peak around 1680-1710 | C=O stretch (ester carbonyl) |
| Peaks in the range 1450-1600 | C=C stretch (aromatic ring) |
| Peaks in the range 1000-1300 | C-O stretch (ester and ether linkages) |
Note: The exact peak positions can vary depending on the sample preparation and instrument.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.
Table 5: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion |
| 166 | [C₉H₁₀O₃]⁺ (Molecular Ion) |
| 135 | [M - OCH₃]⁺ |
| 107 | [M - COOCH₃]⁺ |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is adapted from the synthesis of structurally similar compounds.
Materials:
-
5-Methylsalicylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Esterification: In a round-bottom flask, dissolve 5-methylsalicylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Biological Activity and Signaling Pathways
Salicylates, the class of compounds to which this compound belongs, are known to possess various biological activities. Notably, they have been shown to modulate inflammatory responses and plant secondary metabolism.
Modulation of the NF-κB Signaling Pathway
Salicylates have been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.[6] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines. While the direct action of this compound on this pathway requires further investigation, its structural similarity to other anti-inflammatory salicylates suggests a potential role. A related compound, methyl salicylate lactoside, has been shown to suppress inflammatory responses by inhibiting COX activity and the NF-κB signaling pathway.
Stimulation of the Phenylpropanoid Pathway in Plants
Exogenous application of methyl salicylate has been shown to enhance the biosynthesis of flavonoids in tea leaves by stimulating the phenylpropanoid pathway.[5] This pathway is crucial for the production of a wide range of secondary metabolites in plants, which are involved in defense mechanisms and contribute to the quality of plant-derived products. Methyl salicylate upregulates the activity of key enzymes in this pathway, such as phenylalanine ammonia-lyase (PAL).[5]
Conclusion
This compound is a compound with a well-defined molecular structure and interesting potential applications. This guide has provided a detailed summary of its chemical and physical properties, comprehensive spectroscopic data, a reliable synthesis protocol, and an overview of its involvement in key biological signaling pathways. The information presented herein is intended to facilitate further research and development efforts related to this molecule.
References
- 1. METHYL 5-AMINOSALICYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C9H10O3 | CID 89802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. CN102267911A - Synthesis method of methyl salicylate - Google Patents [patents.google.com]
- 5. Methyl Salicylate Enhances Flavonoid Biosynthesis in Tea Leaves by Stimulating the Phenylpropanoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspirin - Wikipedia [en.wikipedia.org]
Methyl 5-methylsalicylate: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-methylsalicylate, a derivative of salicylic acid, presents a compelling area of investigation for its potential therapeutic applications, particularly in the realm of anti-inflammatory and analgesic medicine. While extensive research exists for the parent compound, salicylic acid, and the closely related methyl salicylate, specific data on the 5-methyl substituted ester remains less prevalent in publicly accessible scientific literature. This technical guide synthesizes the available information on the biological activities of this compound and its close structural analogs. It provides a comprehensive overview of its potential mechanisms of action, supported by quantitative data from studies on related salicylate derivatives. Detailed experimental protocols for key assays relevant to the evaluation of its anti-inflammatory and analgesic properties are presented to facilitate further research. Additionally, this guide includes visualizations of pertinent signaling pathways and experimental workflows to provide a clear and concise framework for understanding its potential therapeutic effects and to guide future drug discovery and development efforts.
Introduction
Salicylates have long been a cornerstone of pain and inflammation management. This compound (CAS 22717-57-3), an ester of 5-methylsalicylic acid, is a structural analog of the widely used topical analgesic, methyl salicylate.[1][2] The addition of a methyl group at the 5-position of the benzene ring may alter its pharmacokinetic and pharmacodynamic properties, potentially offering a modified therapeutic profile. This document aims to provide a detailed technical overview of the known and inferred biological activities of this compound, drawing upon data from closely related compounds to illuminate its therapeutic potential. While specific quantitative data for this compound is limited in the current body of public literature, this guide serves as a foundational resource for researchers by providing established experimental protocols and a framework for its systematic evaluation.
Biological Activity and Mechanism of Action
The primary therapeutic potential of this compound is presumed to lie in its anti-inflammatory and analgesic properties, similar to other salicylates. The proposed mechanisms of action are centered around the modulation of key inflammatory pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of salicylates are largely attributed to their ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. Furthermore, salicylates are known to modulate the expression of pro-inflammatory cytokines through the inhibition of transcription factors such as NF-κB.
Analgesic Activity
The analgesic effects of salicylates are linked to both their peripheral and central actions. Peripherally, the reduction of prostaglandin synthesis at the site of inflammation decreases the sensitization of nociceptors to inflammatory mediators. Centrally, salicylates may exert their effects through mechanisms that are not yet fully elucidated but are thought to involve the modulation of pain signaling pathways within the central nervous system.
Quantitative Data
Table 1: In Vitro Anti-inflammatory Activity of Methyl Salicylate 2-O-β-d-lactoside (MSL)
| Target | Assay | IC50 (µM) | Source |
| COX-1 | Ovine COX-1 Inhibition Assay | 22.7 | [1] |
| COX-2 | Recombinant COX-2 Inhibition Assay | 5.58 | [1] |
Table 2: In Vivo Anti-inflammatory Activity of Methyl Salicylate Derivatives
| Compound | Animal Model | Dose (mg/kg) | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) | Source |
| M15 | Xylol-induced ear edema in mice | 100 | 68.7 | Aspirin (100 mg/kg) | 25.6 | [3] |
| M16 | Xylol-induced ear edema in mice | 100 | 70.1 | Indomethacin (5 mg/kg) | 72.3 | [3] |
| M15 | Carrageenan-induced paw edema in mice | 100 | 72.5 | Aspirin (100 mg/kg) | 30.8 | [3] |
| M16 | Carrageenan-induced paw edema in mice | 100 | 75.4 | Indomethacin (5 mg/kg) | 78.9 | [3] |
Signaling Pathways
The anti-inflammatory effects of salicylates are known to be mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Salicylates are thought to inhibit this pathway by preventing the degradation of IκB.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another set of crucial pathways involved in inflammation. These cascades, including the ERK, JNK, and p38 MAPK pathways, are activated by various extracellular stimuli and regulate the production of inflammatory mediators. Inhibition of these pathways can lead to a reduction in the inflammatory response.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the anti-inflammatory and analgesic properties of this compound. These protocols are based on established methods used for similar compounds.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
This model is widely used to assess the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Kunming mice (18-22 g).
-
Procedure:
-
Mice are randomly divided into several groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound treated groups (at various doses).
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw of each mouse.
-
The paw volume is measured immediately before carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
-
The percentage of edema inhibition is calculated using the following formula: Inhibition (%) = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice
This is a common model for screening peripheral analgesic activity.
-
Animal Model: Male Kunming mice (18-22 g).
-
Procedure:
-
Mice are divided into groups as described in the paw edema assay.
-
The test compound or vehicle is administered (p.o. or i.p.).
-
After a pre-treatment period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL of a 0.6% acetic acid solution.
-
Five minutes after the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a period of 15 minutes.
-
The percentage of analgesic activity is calculated as follows: Analgesic Activity (%) = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.
-
In Vitro Anti-inflammatory Assay: LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cell-based model.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The percentage of inhibition of cytokine production is calculated relative to the LPS-only treated control.
-
In Vitro COX Inhibition Assay
This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.
-
Assay Kits: Commercially available COX inhibitor screening assay kits (e.g., from Cayman Chemical).
-
Procedure:
-
The assay is performed according to the manufacturer's protocol.
-
Briefly, ovine COX-1 or human recombinant COX-2 enzyme is incubated with the test compound (this compound) at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin H2 (PGH2) is measured, often through a colorimetric or fluorometric method.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated.
-
Experimental and Logical Workflow Visualization
The following diagrams illustrate a general workflow for the evaluation of this compound and a logical relationship for its proposed anti-inflammatory action.
Conclusion
This compound represents an under-investigated derivative of salicylic acid with potential for development as a novel anti-inflammatory and analgesic agent. While direct, quantitative evidence of its efficacy is currently limited in the public scientific literature, its structural similarity to known active salicylates provides a strong rationale for its investigation. This technical guide has provided a comprehensive framework for initiating such research, including detailed experimental protocols and an overview of the likely signaling pathways involved in its mechanism of action. Further studies are warranted to elucidate the specific biological activities of this compound and to determine its therapeutic potential in comparison to existing salicylate-based drugs. The data and protocols presented herein for related compounds offer a valuable starting point for these future investigations.
References
The Pivotal Role of Methyl Salicylate as a Volatile Organic Compound in Plant Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl salicylate (MeSA), a volatile derivative of the phytohormone salicylic acid (SA), is a critical signaling molecule in the plant kingdom. It functions as an airborne semiochemical, facilitating both intra- and inter-plant communication, particularly in response to biotic and abiotic stresses. This technical guide provides a comprehensive overview of the biosynthesis, perception, and downstream signaling cascades initiated by MeSA. It delves into its role in systemic acquired resistance (SAR), plant-plant communication, and interactions with insect herbivores. Detailed experimental protocols for the analysis of MeSA and quantitative data on its production and effects are presented to aid researchers in this field.
Introduction
Plants, though sessile, have evolved sophisticated mechanisms to respond to environmental challenges. A key aspect of this is their ability to communicate through the production and release of a diverse array of volatile organic compounds (VOCs). Among these, methyl salicylate (MeSA) has emerged as a central player in orchestrating plant defense responses.[1][2] Historically recognized for its role as a mobile signal in systemic acquired resistance (SAR), MeSA is now understood to be a multifaceted signaling molecule involved in a complex web of interactions within and between plants, as well as with other organisms.[1][2][3] This guide will explore the intricate role of MeSA in plant signaling, providing the technical details necessary for advanced research and potential applications in agriculture and drug development.
Biosynthesis and Metabolism of Methyl Salicylate
The dynamic conversion between salicylic acid (SA) and MeSA is central to its function as a signaling molecule.
-
Biosynthesis: In response to biotic stressors such as pathogen infection or insect herbivory, plants upregulate the biosynthesis of SA.[4] The final step in the production of volatile MeSA is the methylation of the carboxyl group of SA. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) , which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.[4][5][6] The expression of SAMT genes is often induced by stress, leading to a rapid increase in MeSA production in the affected tissues.[2]
-
Metabolism and Demethylation: For the MeSA signal to be perceived in distal tissues or by neighboring plants, it must be converted back to its biologically active form, salicylic acid. This demethylation is carried out by methyl salicylate esterases . A key enzyme in this process is SALICYLIC ACID-BINDING PROTEIN 2 (SABP2) , which possesses methyl salicylate esterase activity.[2][5][7] The conversion of MeSA back to SA in the recipient tissues is a critical step for the activation of downstream defense signaling.[2][7] The activity of SABP2 can be regulated by SA levels, creating a sophisticated feedback loop.[2]
Signaling Pathways Involving Methyl Salicylate
MeSA is a key component of long-distance signaling pathways that activate systemic defenses.
Systemic Acquired Resistance (SAR)
SAR is a form of induced resistance in plants that provides long-lasting, broad-spectrum protection against a wide range of pathogens.[1][8] MeSA plays a crucial role as a phloem-mobile signal in the establishment of SAR.[1][9]
Signaling Pathway of MeSA in SAR:
-
Local Infection and SA Accumulation: Upon pathogen attack, SA levels increase in the infected leaves.[4]
-
Conversion to MeSA: SAMT converts SA to the more volatile and mobile MeSA.[4][5]
-
Phloem Transport: MeSA is transported from the infected leaves to distal, uninfected parts of the plant via the phloem.[1][10]
-
Conversion back to SA: In the systemic tissues, SABP2 converts MeSA back to SA.[5][7]
-
Induction of Defense Genes: The increase in systemic SA levels triggers a signaling cascade that leads to the expression of pathogenesis-related (PR) genes and the establishment of SAR.[10]
Plant-Plant Communication
MeSA also functions as an airborne signal, facilitating communication between neighboring plants.[11] When a plant is attacked by herbivores or pathogens, it releases MeSA into the atmosphere.[12][13] Nearby plants can perceive this airborne MeSA, which primes their own defense systems in anticipation of a potential threat.[11]
Mechanism of Airborne MeSA Signaling:
-
Emission: A stressed plant releases MeSA into the surrounding environment.
-
Perception: Neighboring plants take up the volatile MeSA, primarily through their stomata.
-
Signal Transduction: Inside the receiver plant's tissues, MeSA is converted back to SA by esterases.
-
Defense Priming: The resulting increase in SA levels initiates a defense response, often leading to the upregulation of defense-related genes, preparing the plant for a more rapid and robust response to future attacks.
Quantitative Data on Methyl Salicylate in Plant Defense
The concentration of MeSA and the expression of defense-related genes are significantly altered in response to biotic stress. The following tables summarize key quantitative findings from various studies.
Table 1: Methyl Salicylate and Salicylic Acid Concentrations in Tomato Leaves Following Tobacco Mosaic Virus (TMV) Inoculation
| Time Post-Inoculation | Methyl Salicylate (µg/g fresh weight) |
| Control (Uninfected) | Not Detected |
| TMV-Infected | > 2.0 |
| MeSA-Treated (for comparison) | ~2.0 |
Data compiled from studies on Lycopersicon esculentum.[14]
Table 2: Fold Change in Defense-Related Gene Expression in Tomato Overexpressing or Suppressing SlSAMT1
| Gene | Function | Genotype | Fold Change (vs. Wild Type) |
| SlSAMT1 | MeSA Biosynthesis | SAMT-OE (Overexpressor) | +22.6 |
| SAMT-AS (Antisense) | -1.8 | ||
| Narcissoside | Flavonoid | Wild Type (Herbivory) | ~+2.5 |
| SAMT-AS (Herbivory) | No Induction | ||
| SAMT-OE (Basal) | Similar to induced WT | ||
| Isorhamnetin-3-glucoside | Flavonoid | Wild Type (Herbivory) | ~+2.5 |
| SAMT-AS (Herbivory) | No Induction | ||
| SAMT-OE (Basal) | Similar to induced WT |
Data are from studies on Solanum lycopersicum infested with Manduca sexta.[3]
Experimental Protocols
The study of MeSA as a plant signaling molecule requires specialized techniques for the collection and analysis of this volatile compound.
Headspace Collection of Methyl Salicylate
This protocol describes a dynamic headspace sampling (push-pull) method for collecting VOCs from plants.
Materials:
-
Glass chamber or oven bag (PET)
-
Air pump
-
Flow meters
-
Activated charcoal filter
-
Sorbent tubes (e.g., Tenax TA)
-
Teflon tubing
Procedure:
-
Enclose the plant or a portion of the plant (e.g., a branch) in a glass chamber or an oven bag.[15]
-
Use an air pump to push purified air (passed through an activated charcoal filter to remove contaminants) into the chamber at a controlled flow rate.
-
At the outlet of the chamber, use another pump to pull the air through a sorbent tube at a slightly lower flow rate to create positive pressure within the chamber.
-
The volatile compounds, including MeSA, will be trapped on the sorbent material in the tube.
-
After a set collection period (e.g., 1-24 hours), remove the sorbent tube for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl Salicylate
This protocol outlines the analysis of MeSA from sorbent tubes using thermal desorption GC-MS.
Instrumentation:
-
Thermal desorber
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS)
Procedure:
-
Place the sorbent tube in the thermal desorber.
-
Heat the tube to release the trapped volatile compounds, which are then transferred to the GC column.
-
The GC separates the different compounds based on their volatility and interaction with the column's stationary phase.
-
The mass spectrometer detects and identifies the compounds based on their mass-to-charge ratio and fragmentation pattern.
-
Quantification of MeSA can be achieved by comparing the peak area to that of a known amount of an internal or external standard.[14]
GC-MS Parameters (Example):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium (1 mL/min)
-
Injector Temperature: 250°C
-
Oven Program: Initial 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Ionization: Electron Ionization (EI) at 70 eV.[16]
Plant-to-Plant Communication Bioassay
This protocol describes a basic setup to investigate the effects of airborne MeSA from a stressed "emitter" plant on a neighboring "receiver" plant.
Materials:
-
Two separate, airtight chambers
-
Emitter and receiver plants
-
Air pump and Teflon tubing
-
Stressor (e.g., herbivorous insects or pathogen)
Procedure:
-
Place the emitter plant(s) in one chamber and the receiver plant(s) in the other.
-
Connect the chambers with tubing, using an air pump to draw air from the emitter chamber to the receiver chamber.
-
Establish a control setup with an unstressed emitter plant.
-
Introduce the stressor to the emitter plant.
-
Allow the air to flow between the chambers for a defined period (e.g., 24-72 hours).
-
After the exposure period, analyze the receiver plants for defense responses, such as gene expression changes, enzyme activity, or resistance to a subsequent stressor.
Role of Methyl Salicylate in Abiotic Stress
While the role of MeSA in biotic stress is well-documented, emerging evidence suggests its involvement in abiotic stress responses as well. Salicylic acid is known to play a protective role in mitigating the damaging effects of various abiotic stresses, including drought, salinity, heat, and heavy metal toxicity.[17][18][19][20] Although less studied, MeSA, as a derivative of SA, is also implicated in these responses.[1] Exogenous application of MeSA has been shown to enhance tolerance to certain abiotic stresses in some plant species. The underlying mechanisms are thought to involve the regulation of antioxidant systems, modulation of photosynthetic efficiency, and crosstalk with other stress-related hormones.[17][18]
Conclusion
Methyl salicylate is a versatile and potent signaling molecule that plays a central role in plant defense and communication. Its function as both a phloem-mobile signal in SAR and an airborne semiochemical in plant-plant interactions highlights the complexity and sophistication of plant sensory and response networks. A thorough understanding of the biosynthesis, transport, and perception of MeSA is crucial for developing novel strategies to enhance plant immunity and for the potential discovery of new bioactive compounds. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the intricate world of plant chemical communication.
References
- 1. The role of methyl salicylate in plant growth under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification and analysis of key genes involved in methyl salicylate biosynthesis in different birch species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salicylate 1-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Extent to Which Methyl Salicylate Is Required for Signaling Systemic Acquired Resistance Is Dependent on Exposure to Light after Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Ecology of Salicylic Acid Signaling: Primary, Secondary and Tertiary Effects with Applications in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of methyl salicylate and other volatile compounds in leaves of Lycopersicon esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. purpest.eu [purpest.eu]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Salicylic acid-induced abiotic stress tolerance and underlying mechanisms in plants [frontiersin.org]
- 18. Frontiers | Uncovering the mechanisms of salicylic acid-mediated abiotic stress tolerance in horticultural crops [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Advances in Roles of Salicylic Acid in Plant Tolerance Responses to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Derivatives of Methyl 5-methylsalicylate for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methylsalicylate, a derivative of salicylic acid, presents a promising scaffold for the development of novel therapeutic agents. Its structural features, including a modifiable phenolic hydroxyl group, a carboxylic ester, and a lipophilic methyl group on the aromatic ring, offer diverse opportunities for chemical modification to enhance biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of various derivatives of this compound, with a focus on their applications in drug discovery and development.
Synthesis of this compound Derivatives
The chemical versatility of this compound allows for the synthesis of a wide range of derivatives, including Schiff bases, chalcones, pyrazoles, and piperazine conjugates. These modifications are aimed at exploring the structure-activity relationships and identifying compounds with enhanced therapeutic potential.
Schiff Base Derivatives
Schiff bases, characterized by an imine or azomethine group (-C=N-), are synthesized through the condensation of an aldehyde or ketone with a primary amine. In the context of this compound, the synthesis of Schiff base derivatives typically involves the hydrolysis of the methyl ester to 5-methylsalicylic acid, followed by formylation to yield 5-methylsalicylaldehyde. This aldehyde can then be reacted with various aromatic or heterocyclic amines to produce a diverse library of Schiff bases.[1]
Experimental Protocol: Synthesis of a 5-methylsalicylaldehyde Schiff Base
-
Hydrolysis of this compound: Reflux this compound with an excess of aqueous sodium hydroxide. Acidify the reaction mixture with hydrochloric acid to precipitate 5-methylsalicylic acid. Filter, wash with cold water, and dry the product.
-
Formylation of 5-methylsalicylic acid: Convert the carboxylic acid to an acid chloride using thionyl chloride. Reduce the acid chloride to the corresponding aldehyde using a suitable reducing agent like lithium tri-tert-butoxyaluminum hydride.
-
Schiff Base Formation: Dissolve 5-methylsalicylaldehyde and an equimolar amount of a primary amine (e.g., 2-aminobenzothiazole) in ethanol.[1] Add a catalytic amount of acetic acid and reflux the mixture for several hours. Monitor the reaction by thin-layer chromatography. Upon completion, cool the reaction mixture to induce crystallization. Filter the solid product, wash with cold ethanol, and dry.[1]
Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities.[2][3] The synthesis of chalcones from this compound would first require the conversion of the ester group to an acetophenone.
Proposed Synthetic Workflow for Chalcone Derivatives
Caption: Proposed synthesis of chalcone derivatives from this compound.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis [4]
-
Dissolve 5-methyl-2-hydroxyacetophenone and a substituted aromatic aldehyde in ethanol.
-
Add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) dropwise to the stirred solution at room temperature.[2]
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.
Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for their anti-inflammatory and analgesic properties.[5][6] A common route to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone) with hydrazine derivatives.[7]
Experimental Workflow for Pyrazole Synthesis from Chalcones
Caption: Synthesis of pyrazole derivatives from chalcones.
Experimental Protocol: Synthesis of Pyrazole Derivatives [7]
-
Dissolve the chalcone derivative in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of hydrazine hydrate or a substituted hydrazine.
-
Reflux the reaction mixture for several hours.
-
After cooling, the pyrazole derivative often precipitates from the solution.
-
The product can be purified by filtration and recrystallization.
Piperazine Derivatives
The introduction of a piperazine moiety into the methyl salicylate scaffold has been shown to yield potent anti-inflammatory agents.[8][9] The synthesis typically involves the alkylation of the phenolic hydroxyl group of methyl salicylate with a bifunctional reagent, followed by reaction with a piperazine derivative.[10]
Experimental Protocol: Synthesis of Methyl Salicylate-Piperazine Derivatives [10][11]
-
Epoxide Formation: Dissolve methyl salicylate in acetone and add anhydrous potassium carbonate. To this suspension, add epichlorohydrin and reflux the mixture for approximately 30 hours. After removing the solvent, the crude product is dissolved in a non-polar solvent and washed to obtain the epoxide intermediate.[11]
-
Piperazine Coupling: Dissolve the purified epoxide in toluene and add the desired piperazine derivative. Reflux the mixture for about 12 hours.[10][11]
-
Purification: Remove the solvent under reduced pressure and purify the residue using column chromatography to yield the final piperazine derivative.[11]
Biological Activities of this compound Derivatives
Derivatives of methyl salicylate have been investigated for a range of biological activities, primarily focusing on their anti-inflammatory and anticancer potential.
Anti-inflammatory Activity
Salicylates are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[12] The development of novel methyl salicylate derivatives aims to enhance this activity and potentially reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Piperazine derivatives of methyl salicylate have demonstrated significant in vivo anti-inflammatory activity.[8][13] In studies using xylol-induced ear edema and carrageenan-induced paw edema in mice, several derivatives exhibited potency comparable to or greater than aspirin and even indomethacin.[8][10]
Table 1: In Vivo Anti-inflammatory Activity of Methyl Salicylate-Piperazine Derivatives [8]
| Compound | Dose (mg/kg) | Xylol-Induced Ear Edema Inhibition (%) | Carrageenan-Induced Paw Edema Inhibition (%) |
| M15 | 100 | 68.7 | 72.5 |
| M16 | 100 | 70.1 | 75.4 |
| Aspirin | 100 | 25.6 | 30.8 |
| Indomethacin | 5 | 72.3 | 78.9 |
In vitro studies have shown that these derivatives can significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[8][10][13] Furthermore, some derivatives have been found to down-regulate the expression of COX-2.[8][10]
Anticancer Activity
The anticancer potential of salicylic acid derivatives is an area of growing interest.[14][15] Thiazole derivatives of methyl salicylate have been synthesized and evaluated as protein tyrosine phosphatase 1B (PTP1B) inhibitors, showing promise as anticancer agents.[16]
Table 2: In Vitro Anticancer Activity of Methyl Salicylate Based Thiazole Derivatives against Breast Cancer Cell Lines (MCF-7) [16]
| Compound | IC50 (µM) |
| 3b | 12.01 ± 0.60 |
| 3d | 10.33 ± 0.52 |
| 3g | 14.21 ± 0.71 |
| Doxorubicin | 1.50 ± 0.07 |
Chalcone derivatives are also widely recognized for their anticancer properties, with various synthetic analogues showing potent cytotoxicity against a range of cancer cell lines.[2] The proposed chalcone derivatives of this compound are therefore of significant interest for anticancer drug development.
Signaling Pathways
The biological effects of salicylate derivatives are often mediated through their interaction with key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Salicylates have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[17] This inhibition is thought to occur through the prevention of the degradation of the inhibitory protein IκB.
Caption: Inhibition of the NF-κB signaling pathway by salicylate derivatives.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of external signals and play a crucial role in inflammation. Salicylates have been shown to modulate MAPK signaling, which can contribute to their anti-inflammatory effects.
Caption: Modulation of the MAPK signaling pathway by salicylate derivatives.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential. The exploration of Schiff bases, chalcones, pyrazoles, and piperazine conjugates has revealed promising anti-inflammatory and anticancer activities. The modulation of key signaling pathways such as NF-κB and MAPK provides a mechanistic basis for these effects. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth preclinical and clinical evaluation of these derivatives are warranted to translate their therapeutic promise into novel drug candidates for the treatment of inflammatory diseases and cancer.
References
- 1. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anjs.edu.iq [anjs.edu.iq]
- 3. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmchemsci.com [jmchemsci.com]
- 8. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajol.info [ajol.info]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 5-methylsalicylate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of methyl 5-methylsalicylate from 5-methylsalicylic acid and methanol, employing the Fischer esterification reaction. This acid-catalyzed esterification is a fundamental and widely used transformation in organic synthesis. These application notes include comprehensive experimental procedures, tables of physical and chemical data for all reactants and products, and a detailed reaction mechanism and experimental workflow visualized using diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.
Introduction
Fischer esterification is a classic method for the synthesis of esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol.[1][2][3] The reaction is reversible and is typically driven to completion by using an excess of one of the reactants, usually the alcohol, or by removing water as it is formed.[4][5] this compound is a valuable compound in various research and development applications, and its synthesis via Fischer esterification provides a straightforward and efficient route to this molecule. This protocol details the synthesis using concentrated sulfuric acid as the catalyst and an excess of methanol, which also serves as the solvent.
Data Presentation
A summary of the physical and chemical properties of the key substances involved in this synthesis is provided below for easy reference.
Table 1: Physicochemical Properties of Reactants and Catalyst
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 5-Methylsalicylic Acid | C₈H₈O₃ | 152.15 | 151-153 | - | - |
| Methanol | CH₄O | 32.04 | -97.6 | 64.7 | 0.792 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 | 1.84 |
Table 2: Physicochemical Properties of Product and Byproduct
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₉H₁₀O₃ | 166.17 | - | 244.5 | 1.174 |
| Water | H₂O | 18.02 | 0 | 100 | 1.00 |
Experimental Protocols
Materials and Equipment
-
5-Methylsalicylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (or Diethyl ether)
-
5% Sodium bicarbonate solution (aqueous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator (optional)
-
pH paper
Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of 5-methylsalicylic acid and 30 mL of methanol.
-
Add a magnetic stir bar to the flask and stir the mixture until the 5-methylsalicylic acid is fully dissolved.
-
Carefully and slowly, add 1.5 mL of concentrated sulfuric acid to the solution while stirring. The addition is exothermic and may cause the methanol to boil.
-
Attach a reflux condenser to the flask and ensure that cooling water is flowing through the condenser.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Continue to stir and reflux the mixture for 1.5 to 2 hours.[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of cold water to the separatory funnel.
-
Add 50 mL of dichloromethane to the separatory funnel to extract the product.
-
Gently shake the separatory funnel, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer (bottom layer with dichloromethane) contains the product. Drain the organic layer into a clean Erlenmeyer flask.
-
Extract the aqueous layer again with an additional 25 mL of dichloromethane. Combine this organic extract with the first one.
-
Neutralization: Wash the combined organic extracts by adding 30 mL of 5% aqueous sodium bicarbonate solution to the separatory funnel. Shake gently and vent. This will neutralize any remaining sulfuric acid and unreacted 5-methylsalicylic acid. The formation of gas (CO₂) will be observed. Continue to wash with sodium bicarbonate solution until no more gas evolves.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with 30 mL of saturated sodium chloride solution (brine) to remove any residual water.
-
Drying and Solvent Removal: Transfer the organic layer to a dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to dry the solution.
-
Once the solution is clear, decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the dichloromethane using a rotary evaporator or by simple distillation to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation if a high degree of purity is required.
Characterization
The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methyl ester protons, a singlet for the aromatic methyl group protons, and signals in the aromatic region for the benzene ring protons.[7]
-
IR (neat): The IR spectrum should exhibit a strong absorption band for the ester carbonyl (C=O) group around 1700 cm⁻¹, and a broad absorption for the hydroxyl (-OH) group.[7]
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification.
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
The diagram below outlines the logical flow of the experimental procedure for the synthesis of this compound.
Caption: Experimental workflow for synthesis.
References
Application Note and Protocol: Quantification of Methyl 5-methylsalicylate in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methylsalicylate is a derivative of salicylic acid and a naturally occurring compound found in various plants. It is recognized for its potential therapeutic properties, making its accurate quantification in plant extracts a critical aspect of research, quality control, and the development of new pharmaceuticals. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and reliable method for the determination of this compound. This document provides a detailed protocol for the extraction of this compound from plant materials and its subsequent quantification using HPLC.
Principle
This method involves the extraction of this compound from a plant matrix using a suitable organic solvent, followed by separation and quantification using a reversed-phase HPLC system with UV detection. The separation is achieved on a C8 or C18 column with an isocratic mobile phase. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve constructed from standards of known concentrations.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode-array (PDA) or UV detector.
-
Reversed-phase HPLC column (e.g., Lichrosorb C8, 150 mm x 4.6 mm, 5 µm or Zorbax Eclipse Plus C8, 150 mm x 4.6 mm, 5 µm).[1][2]
-
Analytical balance.
-
Volumetric flasks (various sizes).
-
Pipettes.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
-
Centrifuge.
-
Vortex mixer.
-
-
Reagents:
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Acetic acid (glacial, analytical grade).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).[3]
-
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations (e.g., 25-175 µg/mL).[1]
Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Accurately weigh 1-5 g of the powdered plant material into a flask.[4]
-
Add a suitable volume of extraction solvent, such as methanol, at a common ratio of 1:10 (sample weight:solvent volume).[4]
-
For efficient extraction, immerse the flask in an ultrasonic bath and sonicate for 20-30 minutes at a controlled temperature.[4]
-
-
Filtration and Concentration:
-
Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase for analysis.[4]
HPLC Conditions
The following table summarizes typical HPLC conditions for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[1] | Zorbax Eclipse Plus C8 (150 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[1] | Methanol:Water (65:35, v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Injection Volume | 20 µL[1] | 5 µL[2][5] |
| Column Temp. | 30°C[1] | 35°C[2] |
| Detection | PDA at 304 nm[1] | UV at 230 nm[2][5] |
| Run Time | ~10 minutes | ~9 minutes[2] |
Data Analysis
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.[4] The retention time for methyl salicylate has been observed at approximately 3.861 minutes under certain conditions.[2][6]
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
Data Presentation
The following table summarizes the quantitative data and validation parameters for a typical HPLC method for this compound.
| Parameter | Result |
| Linearity Range | 25-175 µg/mL (R² = 0.9999)[1] |
| Limit of Detection (LOD) | 2.4 µg/mL[1] |
| Limit of Quantification (LOQ) | 14 µg/mL[1] |
| Precision (RSD%) | < 2.0%[1] |
| Recovery | 99.78 - 100.0%[1] |
| Retention Time | ~3.8 minutes[2] |
Visualization
Experimental Workflow
Caption: Experimental workflow for HPLC quantification.
Method Validation Steps
Caption: Key parameters for HPLC method validation.
References
Application Note: Analysis of Methyl 5-methylsalicylate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the qualitative and quantitative analysis of Methyl 5-methylsalicylate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein are designed to be adaptable for various matrices, including biological fluids and pharmaceutical formulations. This document provides detailed sample preparation techniques, GC-MS instrument parameters, and data analysis workflows. The provided methods are based on established protocols for the analysis of structurally similar compounds, such as Methyl Salicylate, and have been adapted for this compound.
Introduction
This compound is a salicylic acid ester with potential applications in the pharmaceutical and fragrance industries. Accurate and sensitive analytical methods are crucial for its detection and quantification in various samples for research, quality control, and pharmacokinetic studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for the analysis of this volatile compound. This document provides a robust protocol for the GC-MS analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Biological Matrices
This protocol is adapted from a method for the analysis of methyl salicylate in biological fluids.[1]
1. Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, liver homogenate), add an appropriate internal standard.
-
Add 500 µL of chloroform as the extraction solvent.[2]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.[2]
-
Carefully transfer the lower organic layer (chloroform) to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Seal the vial and heat at 60°C for 30 minutes to facilitate derivatization.[2]
-
Cool the vial to room temperature before GC-MS analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles
This protocol is based on a method for the determination of methyl salicylate in plant tissues.[3]
1. Sample Preparation:
-
Place 1 g of the homogenized sample into a 10 mL headspace vial.
-
Add an appropriate amount of internal standard.
-
Seal the vial with a PTFE/silicone septum cap.[2]
-
Incubate the vial at 60°C for 15 minutes with agitation to allow for the equilibration of volatile compounds in the headspace.[2]
2. SPME Adsorption:
-
Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.[2][3]
-
Retract the fiber into the needle.
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value | Reference |
| Gas Chromatograph | Agilent 7890 GC or equivalent | [4] |
| Mass Spectrometer | Agilent 5975 MSD or equivalent | [4] |
| GC Column | Agilent DB-5ms Ultra Inert (15 m x 250 µm x 0.25 µm) or equivalent | [5] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min | [2] |
| Injector Temperature | 250°C | [2][4] |
| Injection Mode | Splitless (for Protocol 1) or SPME Desorption (for Protocol 2) | [2] |
| Oven Temperature Program | Initial temperature: 50°C, hold for 2 minutes. Ramp to 250°C at a rate of 10°C/min. Hold at 250°C for 5 minutes. | [2] |
| Transfer Line Temperature | 285°C | [4] |
| MS Ion Source Temperature | 230°C | [4][6] |
| MS Quadrupole Temperature | 150°C | [4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [4][6] |
| Scan Mode | Full Scan (m/z 30-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1][4] |
Data Presentation
Quantitative data should be compiled into tables for clear comparison. The following table provides an example of expected performance data based on the analysis of similar compounds.
| Analyte | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Methyl Salicylate | Rat Plasma | 31 - 1250 | - | - | [1][2] |
| Methyl Salicylate | Human Skin/Hair | 0.5 - 5000 | 0.05 | 0.5 | [5][7] |
Note: The linearity range, Limit of Detection (LOD), and Limit of Quantitation (LOQ) for this compound should be determined experimentally.
Mass Spectrum of this compound
The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 166, corresponding to its molecular weight.[8] Key fragment ions would be anticipated based on the fragmentation patterns of similar salicylate esters. Common fragmentation pathways include the loss of a methoxy group (-OCH3) resulting in an ion at m/z 135, and the loss of the entire ester group. The NIST database provides a reference mass spectrum for this compound.[8]
Experimental and Data Analysis Workflows
The following diagrams illustrate the logical flow of the experimental and data analysis procedures.
Caption: Experimental workflow for GC-MS analysis.
Caption: Data analysis workflow for GC-MS data.
References
- 1. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of methyl salicylate and other volatile compounds in leaves of Lycopersicon esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C9H10O3 | CID 89802 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthetic Methyl 5-methylsalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methylsalicylate is a valuable organic compound with applications in the pharmaceutical and fragrance industries. As a derivative of salicylic acid, it is often synthesized via Fischer esterification of 5-methylsalicylic acid with methanol. The crude synthetic product typically contains unreacted starting materials, residual acid catalyst, and other byproducts. This document provides a detailed protocol for the purification of synthetic this compound to a high degree of purity, suitable for research and development purposes. The protocol outlines a multi-step purification strategy involving liquid-liquid extraction, column chromatography, and optional recrystallization, followed by characterization to confirm purity and identity.
Materials and Equipment
| Reagents and Solvents | Equipment |
| Crude this compound | Separatory funnel (250 mL or appropriate size) |
| Diethyl ether (or Dichloromethane) | Beakers and Erlenmeyer flasks |
| Saturated sodium bicarbonate (NaHCO₃) solution | Glass funnel |
| Brine (saturated NaCl solution) | Ring stand and clamps |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Rotary evaporator |
| Silica gel (for column chromatography, 70-230 mesh) | Chromatography column |
| Hexane (HPLC grade) | TLC plates (silica gel 60 F₂₅₄) |
| Ethyl acetate (HPLC grade) | TLC developing chamber |
| Solvents for recrystallization (e.g., isopropanol, ethanol/water) | UV lamp (254 nm) |
| Deuterated chloroform (CDCl₃) for NMR | NMR spectrometer |
| FT-IR spectrometer | |
| GC-MS or HPLC system | |
| Heating mantle and stirrer | |
| Buchner funnel and flask | |
| Vacuum source |
Experimental Protocols
Part 1: Liquid-Liquid Extraction for Initial Purification
This initial step aims to remove the acid catalyst, unreacted 5-methylsalicylic acid, and water-soluble impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel. A typical ratio is 3 parts solvent to 1 part crude product.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake gently for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.
-
Neutralization: Add an equal volume of saturated sodium bicarbonate solution to the organic layer in the separatory funnel. Shake gently, venting frequently, until no more gas evolution is observed. This step neutralizes any remaining acidic components. Drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities and to aid in the breaking of any emulsions. Drain the lower aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes, or until the drying agent no longer clumps together and the solution is clear.
-
Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude, partially purified this compound.
Part 2: Purification by Column Chromatography
Column chromatography is employed to separate the target compound from non-polar and closely related impurities.
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the partially purified product from Part 1 in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Monitoring: Spot the collected fractions on a TLC plate alongside a reference spot of the starting material. Develop the plate in a suitable solvent system (e.g., 80:20 hexane:ethyl acetate). Visualize the spots under a UV lamp.
-
Product Pooling and Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.
Part 3: Recrystallization (Optional Final Polishing)
For achieving very high purity, recrystallization can be performed.
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., isopropanol, or a mixture like ethanol/water).
-
Dissolution: In a larger flask, dissolve the bulk of the purified product in the minimum volume of the hot recrystallization solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 241-243 °C at 767 mmHg[1] |
| Density | 1.153 g/mL at 25 °C[1] |
| Refractive Index (n²⁰/D) | 1.533[1] |
| Solubility | Soluble in organic solvents like ethanol, ether; slightly soluble in water.[2][3] |
Table 2: Typical Parameters for Purification Steps
| Purification Step | Parameter | Typical Value/Solvent System | Expected Outcome |
| Liquid-Liquid Extraction | Organic Solvent | Diethyl ether or Dichloromethane | Removal of acids and water-soluble impurities |
| Washing Solutions | Water, Saturated NaHCO₃, Brine | Neutralized and washed organic layer | |
| Column Chromatography | Stationary Phase | Silica Gel (70-230 mesh) | Separation from non-polar impurities |
| Mobile Phase (Gradient) | Hexane:Ethyl Acetate (e.g., 95:5 to 85:15) | Purity >98% (by GC/HPLC) | |
| Recrystallization | Solvent System | Isopropanol or Ethanol/Water | High purity crystalline solid (if applicable) |
| Expected Recovery | >80% | Purity >99% (by GC/HPLC) |
Table 3: Analytical Methods for Quality Control
| Analytical Technique | Purpose | Typical Parameters | Expected Result for Pure Product |
| TLC | Reaction/Column Monitoring | Mobile Phase: Hexane:Ethyl Acetate (80:20) | Single spot with a distinct Rf value |
| GC-MS | Purity Assessment & Identification | Capillary column (e.g., DB-5ms), appropriate temperature program | Single major peak with correct mass spectrum |
| HPLC | Purity Assessment | C18 column, Mobile Phase: Acetonitrile/Water with acid | Single major peak with a specific retention time |
| ¹H NMR | Structural Confirmation | CDCl₃ solvent, 400 MHz | Spectrum consistent with the structure of this compound |
| FT-IR | Functional Group Identification | Neat liquid or KBr pellet | Characteristic peaks for ester C=O, O-H, and aromatic C-H bonds |
Visualizations
Caption: Workflow for the purification of synthetic this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.
-
Avoid contact with the crude and purified product. In case of contact, wash the affected area with plenty of water.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methylsalicylic acid(89-56-5) 1H NMR [m.chemicalbook.com]
- 3. US5206434A - Purification process for methyl acetate - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 5-methylsalicylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Methyl 5-methylsalicylate as a versatile starting material in organic synthesis. This document includes protocols for the preparation of key derivatives, quantitative data from related reactions, and visualizations of synthetic pathways and potential biological mechanisms.
Introduction
This compound is a benzoate ester that serves as a valuable building block for the synthesis of a variety of more complex molecules. Its structure, featuring a reactive phenolic hydroxyl group and an ester functionality, allows for a range of chemical transformations. These modifications can lead to the generation of novel compounds with potential applications in medicinal chemistry and drug development. The derivatization of the salicylate scaffold has been a fruitful area of research, yielding compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.
Synthesis of this compound
This compound can be readily synthesized from 5-methylsalicylic acid through Fischer esterification. This foundational reaction is crucial for accessing the starting material for further synthetic elaborations.
Experimental Protocol: Fischer Esterification of 5-Methylsalicylic Acid
Materials:
-
5-Methylsalicylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
Dissolve 5-methylsalicylic acid (1 equivalent) in methanol (approximately 10-20 volumes).
-
Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water, followed by a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography or distillation to obtain the pure ester.
Synthetic Applications of this compound
The functional groups of this compound, the phenolic hydroxyl and the methyl ester, are amenable to a variety of chemical modifications. Below are protocols for two key transformations: aminolysis of the ester to form amides and hydrazinolysis to form hydrazides. These derivatives are of significant interest due to their potential biological activities.
Synthesis of N-Substituted-5-methylsalicylamides via Aminolysis
The conversion of the methyl ester to an amide can be achieved by heating with a primary or secondary amine. This reaction is often carried out at elevated temperatures and can be catalyzed by Lewis acids or performed under microwave irradiation to reduce reaction times. Salicylamides are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]
Materials:
-
This compound
-
Primary or secondary amine (e.g., n-octylamine)
-
Methanol (for removal during reaction)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and the desired amine (1-3 equivalents).
-
Heat the mixture, typically between 60-100°C, with stirring. The reaction progress can be monitored by observing the removal of methanol, which can be facilitated by distillation.
-
Upon completion of the reaction (as indicated by TLC or GC-MS), cool the mixture to room temperature.
-
If the product crystallizes upon cooling, it can be collected by filtration and washed with a cold, non-polar solvent.
-
If the product is an oil, purify by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| Methyl Salicylate | n-Octylamine | 1:1 molar ratio, heat | N-Octyl-salicylamide | Not specified |
| Ethyl Salicylate | n-Heptylamine | Microwave (MW), 60°C, 45 min | N-Heptyl-2-hydroxybenzamide | 97 |
| Ethyl Salicylate | Benzylamine | Microwave (MW), 60°C, 45 min | N-Benzyl-2-hydroxybenzamide | 86 |
Note: The data in the table is for the closely related methyl and ethyl salicylates and serves as a reference for expected outcomes.
Synthesis of 5-Methylsalicyloyl Hydrazide via Hydrazinolysis
The reaction of this compound with hydrazine hydrate provides the corresponding hydrazide. This derivative is a key intermediate for the synthesis of various heterocyclic compounds and hydrazones, which have shown promising antimicrobial and antifungal activities.[2]
Materials:
-
This compound
-
Hydrazine hydrate (80-100%)
-
Ethanol (optional, as solvent)
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol (optional), add hydrazine hydrate (2-5 equivalents).
-
The reaction can be performed at room temperature or with gentle heating (e.g., reflux) to increase the rate. Microwave-assisted hydrazinolysis can significantly shorten the reaction time.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with cold ethanol or water.
-
The product can be further purified by recrystallization.
| Starting Material | Reagent | Conditions | Product |
| Methyl Salicylate | Hydrazine Hydrate | Microwave irradiation, 3 min | Salicylhydrazide |
| Methyl Salicylate | Hydrazine Hydrate | Heat in ethanol | Salicylhydrazide |
Visualization of Synthetic and Biological Pathways
Synthetic Workflow from this compound
The following diagram illustrates the potential synthetic transformations starting from this compound to yield salicylamide and salicylhydrazide derivatives.
Caption: Synthetic pathways from this compound.
Potential Anti-inflammatory Signaling Pathway of Salicylamide Derivatives
Salicylamides, potential derivatives of this compound, are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This pathway is central to the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
Caption: Inhibition of the COX pathway by salicylamide derivatives.
Conclusion
This compound is a readily accessible starting material with significant potential for the synthesis of biologically active compounds. The protocols and pathways outlined in these application notes provide a framework for researchers to explore the synthesis of novel salicylamide and salicylhydrazide derivatives. The established anti-inflammatory and emerging antimicrobial activities of these compound classes make them attractive targets for further investigation in the field of drug discovery and development.
References
Application of Methyl 5-methylsalicylate in the synthesis of pharmaceutical compounds.
Introduction
Methyl 5-methylsalicylate (also known as methyl 2-hydroxy-5-methylbenzoate) is a salicylate ester that serves as a versatile building block in the synthesis of more complex pharmaceutical compounds. Its substituted phenolic ring structure makes it a valuable starting material for creating a variety of derivatives with potential therapeutic applications. While direct use is common in the fragrance industry, its greater value in medicinal chemistry lies in its role as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and cardiovascular drugs. These application notes detail the synthetic utility of this compound, focusing on its conversion to key pharmaceutical intermediates.
Core Application: Synthesis of a Medroxalol Intermediate
A significant application of the this compound scaffold is in the synthesis of intermediates for drugs like Medroxalol, an antihypertensive agent.[1] The synthetic route involves the initial conversion of this compound to methyl 5-acetylsalicylate, a key intermediate that is also used in the production of the bronchodilator Salbutamol.[2] This intermediate can then undergo further modifications, such as bromination and condensation, to build the molecular framework of the target drug.
The overall synthetic strategy showcases the utility of the salicylate core in constructing complex molecules with specific pharmacological activities. The following sections provide detailed protocols and data for a plausible synthetic pathway starting from this compound.
References
Application Notes and Protocols for the Detection of Methyl 5-methylsalicylate in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methylsalicylate is an organic compound of interest in various fields, including flavor and fragrance analysis, and potentially in metabolic studies of related compounds. Its accurate detection in complex matrices such as biological fluids, food, and environmental samples is crucial for quality control, safety assessment, and research. This document provides detailed application notes and proposed protocols for the analytical determination of this compound.
Disclaimer: Validated analytical methods specifically for this compound are not widely available in the public domain. The following protocols are based on established methods for structurally similar compounds, such as other salicylate esters, and on the limited available data for this compound itself. These protocols should be considered as a starting point for method development and will require full validation for the specific matrix of interest.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables summarize typical performance characteristics of analytical methods for the closely related and structurally similar compound, Methyl Salicylate. These values can serve as an initial guide for developing and validating a method for this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Similar Analytes
| Parameter | Method Details | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Methyl Salicylate | GC-MS/MS, isotope dilution | Human Hair & Skin | 0.5 - 5000 ng/mL | 0.05 ng/mL | 0.5 ng/mL | 99.48 - 102.33 | [1] |
| Methyl Salicylate | GC-MS (SIM) | Rat Plasma & Liver Homogenate | 31 - 1250 ng/mL | - | - | >89 | [2] |
Table 2: High-Performance Liquid Chromatography (HPLC) Data for Similar Analytes
| Parameter | Method Details | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Methyl Salicylate | RP-HPLC-PDA | Medicated Cream | 25 - 175 µg/mL | - | - | 99.78 - 100.0 | [3] |
| Methyl Salicylate | LC-MS/MS | Human Plasma | 1.75 - 50.0 ng/mL | - | <1.75 ng/mL | - | [4] |
| Methyl Salicylate | RP-HPLC-UV | Traditional Medicine | 0.1 - 100 µg/mL | 0.082 µg/mL | 0.248 µg/mL | 98 - 102 |
Experimental Protocols
Protocol 1: Proposed GC-MS Method for this compound in Plant Material
This protocol is adapted from a method used for the analysis of volatile compounds in blackcurrants, where this compound was identified[3].
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Objective: To extract and concentrate volatile and semi-volatile compounds from the sample matrix.
-
Materials:
-
Homogenized plant material (e.g., fruit, leaves)
-
20 mL headspace vials with screw caps and septa
-
Sodium chloride (NaCl)
-
SPME fiber assembly with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-shaker or water bath
-
-
Procedure:
-
Weigh 5 g of homogenized sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds.
-
If an internal standard is used, spike the sample at this stage.
-
Immediately seal the vial with the screw cap.
-
Place the vial in a heater-shaker or water bath set to 60°C.
-
Equilibrate the sample for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
-
2. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Parameters:
-
Injector: Splitless mode, 250°C.
-
SPME Desorption Time: 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: HP-INNOWax capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[3]
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 2 minutes.
-
Ramp to 150°C at 3°C/min.
-
Ramp to 220°C at 10°C/min and hold for 5 minutes.[3]
-
-
MS Transfer Line Temperature: 280°C.[3]
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 166, 135, 107) should be used for enhanced sensitivity and selectivity. The primary quantification ion for a similar compound, ethyl 2-hydroxybenzoate, was m/z 134.[3]
-
3. Data Analysis
-
Identify this compound by comparing the retention time and mass spectrum with a pure standard.
-
For quantitative analysis, construct a calibration curve by analyzing standards of known concentrations under the same conditions.
-
Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard (if used) and the calibration curve.
Protocol 2: Proposed HPLC-UV Method for this compound in a Cream/Ointment Matrix
This protocol is a generalized procedure based on methods for other salicylates in semi-solid formulations[3].
1. Sample Preparation: Solvent Extraction
-
Objective: To extract this compound from the cream or ointment base.
-
Materials:
-
Cream/ointment sample
-
Methanol (HPLC grade)
-
Water bath
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Accurately weigh approximately 1.0 g of the cream/ointment sample into a 100 mL volumetric flask.
-
Add 50 mL of methanol.
-
Heat the flask in a water bath at 60°C for 15 minutes with occasional swirling to dissolve the sample and extract the analyte.
-
Cool the flask to room temperature.
-
Dilute to the mark with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC-UV Analysis
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Parameters:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 65:35 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound. A starting point would be around 305 nm, which is the λmax for Methyl Salicylate. A diode array detector (DAD) is recommended to determine the optimal wavelength.
-
3. Data Analysis
-
Identify this compound by comparing the retention time with a pure standard.
-
Construct a calibration curve by plotting the peak area of the standard injections versus their concentrations.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
Visualizations
Caption: Workflow for GC-MS analysis of this compound in plant material.
Caption: Workflow for HPLC-UV analysis of this compound in cream/ointment.
References
Application Notes and Protocols for the Structural Elucidation of Methyl 5-methylsalicylate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methylsalicylate is a salicylic acid derivative with potential applications in pharmaceuticals and fragrance industries. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such organic molecules. This document provides a comprehensive guide to the structural elucidation of this compound using 1D and 2D NMR spectroscopy. The presented data is based on predicted chemical shifts, and the protocols outline the standard procedures for acquiring high-quality NMR spectra.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, including 5-methylsalicylic acid and methyl salicylate.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | ~7.75 | d | ~2.5 |
| H-4 | ~7.25 | dd | ~8.5, 2.5 |
| H-6 | ~6.85 | d | ~8.5 |
| OCH₃ | ~3.90 | s | - |
| 5-CH₃ | ~2.30 | s | - |
| OH | ~10.80 | s | - |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ) ppm |
| C-1 | ~112.0 |
| C-2 | ~160.0 |
| C-3 | ~137.0 |
| C-4 | ~130.0 |
| C-5 | ~128.0 |
| C-6 | ~117.0 |
| C=O | ~170.0 |
| OCH₃ | ~52.0 |
| 5-CH₃ | ~20.0 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of cotton wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping: Cap the NMR tube securely.
1D NMR Data Acquisition
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 or zg) is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
DEPT (Distortionless Enhancement by Polarization Transfer):
DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
-
DEPT-90: Only CH signals are observed.
2D NMR Data Acquisition
COSY (Correlation Spectroscopy):
The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).
-
Pulse Sequence: A standard gradient-selected COSY sequence (e.g., cosygpqf) is recommended.
-
Spectral Width (F1 and F2): The spectral width in both dimensions should cover the entire ¹H chemical shift range.
HSQC (Heteronuclear Single Quantum Coherence):
The HSQC experiment correlates protons with their directly attached carbons.
-
Pulse Sequence: A standard gradient-selected HSQC sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3) is suitable.
-
Spectral Width: The F2 (proton) dimension should cover the ¹H chemical shift range, and the F1 (carbon) dimension should cover the ¹³C chemical shift range.
HMBC (Heteronuclear Multiple Bond Correlation):
The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.
-
Pulse Sequence: A standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf) is used.
-
Spectral Width: Similar to HSQC, the spectral widths should cover the respective ¹H and ¹³C chemical shift ranges.
Visualizations
Molecular Structure of this compound
Caption: Structure of this compound.
Experimental Workflow for Structural Elucidation
Caption: Workflow for NMR-based structural elucidation.
Logical Relationships in 2D NMR for Structural Elucidation
Caption: Logical connections from 2D NMR experiments to structure.
Use of Methyl 5-methylsalicylate as a fragrance ingredient in scientific research.
Application Notes and Protocols: Methyl 5-methylsalicylate in Scientific Research
For: Researchers, Scientists, and Drug Development Professionals
Subject: The Use of this compound as a Fragrance Ingredient and Research Chemical
Introduction
This compound is an organic compound used as a fragrance and flavoring agent, and as an intermediate in pharmaceutical formulations.[1][2] Chemically, it is the methyl ester of 5-methylsalicylic acid, also known as Methyl 2-hydroxy-5-methylbenzoate or Methyl Cresotinate.[2][3][4] It is characterized by a sweet, balsamic aroma.[2] While its primary applications are in the fragrance and cosmetic industries, it is also noted for its potential as an antitumor agent in research settings.[3]
Scientific literature on the specific biological activities and signaling pathways of this compound is limited. However, extensive research is available for the structurally similar and widely known compound, Methyl Salicylate (the methyl ester of salicylic acid). Methyl Salicylate serves as a valuable reference for researchers, providing established protocols and insights into potential biological activities that could be investigated for this compound.
This document provides application notes and protocols for this compound where available, and detailed experimental protocols for Methyl Salicylate as a model compound for research in areas such as anti-inflammatory effects, plant signaling, and dermal absorption.
Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 22717-57-3 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | - |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Boiling Point | 241-243 °C | [3] |
| Density | 1.153 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.533 | [3] |
| Synonyms | Methyl 2-hydroxy-5-methylbenzoate, 5-Methylsalicylic acid methyl ester, Methyl Cresotinate | [2][4] |
Synthesis of this compound
This compound can be synthesized via the esterification of 5-methylsalicylic acid with methanol, using a strong acid as a catalyst.
Experimental Protocol: Fischer Esterification
This protocol is adapted from a general synthesis method for methyl esters of salicylic acid derivatives.[6]
Materials:
-
5-Methylsalicylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)[6]
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH) solution
-
Sodium Carbonate (Na₂CO₃) solution[6]
-
Water
-
Round-bottom flask, reflux condenser, separatory funnel, stirrer
Procedure:
-
Dissolve 5-Methylsalicylic acid in an excess of methanol within a round-bottom flask.[6]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[6] Alternatively, thionyl chloride can be added dropwise at a controlled temperature (35-40 °C).[6]
-
Attach a reflux condenser and heat the mixture to reflux temperature. Maintain reflux for several hours (e.g., overnight) to drive the reaction to completion.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add water and an organic solvent like dichloromethane (DCM) to the funnel.[6]
-
Neutralize the mixture by adjusting the pH to ~7.0 using a dilute aqueous NaOH or Na₂CO₃ solution.[6]
-
Separate the organic layer, which contains the product.
-
Wash the organic layer with water to remove any remaining salts or acid.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by distillation if necessary.
Synthesis Workflow Diagram
References
- 1. This compound | C9H10O3 | CID 89802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl-5-Methyl Salicylate ( Methyl Cresotinate) Online | Methyl-5-Methyl Salicylate ( Methyl Cresotinate) Manufacturer and Suppliers [scimplify.com]
- 3. This compound | 22717-57-3 [chemicalbook.com]
- 4. CAS 22717-57-3: this compound | CymitQuimica [cymitquimica.com]
- 5. methyl 5-methyl salicylate, 22717-57-3 [thegoodscentscompany.com]
- 6. METHYL 5-AMINOSALICYLATE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting common issues in the synthesis of Methyl 5-methylsalicylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 5-methylsalicylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of 5-methylsalicylic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.[1][2][3]
Q2: Why is an excess of methanol used in the reaction?
A2: Fischer-Speier esterification is a reversible reaction.[1][3] To maximize the yield of the ester, Le Chatelier's principle is applied. By using a large excess of one of the reactants, in this case, methanol, the equilibrium is shifted towards the formation of this compound.[4] Methanol often serves as both the reactant and the solvent for the reaction.
Q3: What are the key parameters that influence the reaction yield?
A3: The key parameters influencing the yield of this compound are:
-
Reaction Time: Sufficient time is required to reach equilibrium. Typical reaction times range from 1 to 10 hours.[2]
-
Temperature: The reaction is typically carried out at the reflux temperature of methanol (around 65 °C) to increase the reaction rate.
-
Catalyst Concentration: An adequate amount of acid catalyst is crucial to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[3][5]
-
Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back to the reactants. While not always practical on a lab scale, in some setups, water is removed as it forms. Using concentrated sulfuric acid as a catalyst also helps by acting as a dehydrating agent.
Q4: What are some potential side reactions or impurities I should be aware of?
A4: Potential side reactions and impurities include:
-
Unreacted 5-methylsalicylic acid: Incomplete reaction is a common reason for the presence of the starting material in the final product.[5]
-
Polymerization of 5-methylsalicylic acid: Although less common under standard esterification conditions, self-condensation of the starting material can occur.
-
Formation of dimethyl 4-hydroxyisophthalate: This impurity has been identified in the industrial synthesis of methyl salicylate and could potentially form if there are related impurities in the 5-methylsalicylic acid starting material.[6]
-
Sulfonated byproducts: If sulfuric acid is used as a catalyst at high temperatures, sulfonation of the aromatic ring is a possibility, though less likely under normal reflux conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete Reaction: The reaction may not have reached equilibrium.[5] 2. Insufficient Catalyst: The amount of acid catalyst may be too low. 3. Presence of Water: Water in the reactants or glassware can inhibit the reaction. 4. Loss of Product During Workup: The product may be lost during extraction or washing steps. | 1. Increase Reflux Time: Extend the reflux period to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Optimize Catalyst Amount: Ensure an appropriate catalytic amount of concentrated sulfuric acid or another strong acid is used. 3. Use Anhydrous Conditions: Use dry glassware and anhydrous methanol. 4. Careful Workup: Ensure proper phase separation during extractions. Minimize the number of transfer steps. |
| Product is Contaminated with Starting Material (5-methylsalicylic acid) | 1. Incomplete Reaction: As above. 2. Ineffective Purification: The purification process may not be sufficient to remove the unreacted acid. | 1. Drive the Reaction to Completion: Use a larger excess of methanol and ensure adequate reflux time. 2. Base Wash: During the workup, wash the organic layer with a mild base solution (e.g., 5% sodium bicarbonate) to remove unreacted 5-methylsalicylic acid as its water-soluble salt.[5] Be cautious as a strong base can hydrolyze the ester product. |
| Formation of an Emulsion During Extraction | Similar Densities of Organic and Aqueous Layers: This can make separation difficult.[7] | 1. Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion. 2. Allow to Stand: Let the separatory funnel stand for a longer period to allow the layers to separate. 3. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. |
| Product has a Dark or Brown Color | Contamination or Degradation: Impurities in the starting materials or side reactions at elevated temperatures can cause discoloration.[8] | 1. Use Pure Starting Materials: Ensure the 5-methylsalicylic acid and methanol are of high purity. 2. Control Temperature: Avoid excessive heating during the reaction and distillation. 3. Purification by Distillation: Purify the crude product by vacuum distillation to obtain a colorless product. |
Quantitative Data on Esterification
While specific data for this compound is limited in readily available literature, the following table presents data for the closely related synthesis of Methyl Salicylate, which can serve as a valuable reference for understanding the impact of different catalysts on reaction outcomes.
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Conversion of Salicylic Acid (%) | Selectivity for Methyl Salicylate (%) | Reference |
| Ce(SO₄)₂/Cation-exchange resin | 0.4 g (for a specific reaction scale) | 95 | 12 | 93.3 | >99.0 | [9] |
| Ultrasound-treated H-Clinoptilolite | Not specified | 120 | Not specified | 90 | 95 | [9] |
| SiO₂–SO₃H (Microwave) | 20% w/w | 120 | 0.67 | 94 (from Acetylsalicylic Acid) | Not specified | [10] |
| AlSBA15-SO₃H (with DMC*) | Not specified | 200 | 8 | 98 | 96 | [10] |
*DMC: Dimethyl carbonate, an alternative methylating agent.
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
5-methylsalicylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Dichloromethane (or diethyl ether)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylsalicylic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol% relative to the 5-methylsalicylic acid) to the solution.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal (Optional): A portion of the excess methanol can be removed using a rotary evaporator.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with dichloromethane (or diethyl ether) and wash with water.
-
Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted 5-methylsalicylic acid and the sulfuric acid catalyst. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.
-
Brine Wash: Wash the organic layer with brine to remove residual water and aid in phase separation.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.
Visualizations
Reaction Pathway
Caption: Fischer-Speier esterification of 5-methylsalicylic acid.
Experimental Workflow
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ivypanda.com [ivypanda.com]
- 6. phytochemia.com [phytochemia.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation [mdpi.com]
Optimization of reaction conditions for maximizing Methyl 5-methylsalicylate yield.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for maximizing the yield of Methyl 5-methylsalicylate.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer esterification of 5-methylsalicylic acid with methanol. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid.[1] The process involves heating the reactants under reflux to drive the reaction towards the formation of the ester.
Q2: Why is an excess of methanol typically used in the reaction?
A2: Fischer esterification is a reversible reaction. To maximize the yield of this compound, it is crucial to shift the equilibrium towards the product side. Using a large excess of one of the reactants, in this case, methanol, helps to achieve this according to Le Châtelier's principle. Methanol often also serves as the solvent for the reaction.
Q3: What are the most common side reactions to be aware of?
A3: A potential side reaction is the polymerization of 5-methylsalicylic acid, which can be promoted by the presence of a strong acid catalyst. This can appear as a solid precipitate. Additionally, incomplete reaction due to insufficient reaction time or catalyst amount will leave unreacted starting materials in the final mixture.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (5-methylsalicylic acid), the disappearance of the starting material spot and the appearance of a new product spot (this compound) can be tracked until the reaction is complete.
Q5: What is the typical work-up procedure for isolating this compound?
A5: A standard work-up procedure involves cooling the reaction mixture, followed by pouring it into a separatory funnel with water and a water-immiscible organic solvent like dichloromethane (DCM). The organic layer is then washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove any unreacted 5-methylsalicylic acid. Finally, the organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.[1]
II. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: Fischer esterification is an equilibrium reaction. Insufficient reaction time or temperature can lead to a low conversion of the starting material. | - Increase Reaction Time: Ensure the reaction is refluxed for an adequate duration. For similar esterifications, times can range from 1 to several hours. Monitor the reaction by TLC until the starting material is consumed. - Optimize Temperature: The reaction should be conducted at the reflux temperature of methanol. Ensure consistent heating. |
| Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate. | - Check Catalyst Amount: Ensure the correct catalytic amount of concentrated sulfuric acid is used. Typically, this is a small percentage of the total reaction volume. | |
| Loss During Work-up: The product can be lost during the extraction and washing steps. | - Proper Extraction Technique: Ensure thorough mixing during extraction to maximize the transfer of the product into the organic layer. Perform multiple extractions with fresh solvent. - Careful pH Adjustment: When neutralizing with a base, add it slowly to avoid vigorous effervescence which can lead to loss of material. Ensure the aqueous layer is basic to fully remove unreacted carboxylic acid. | |
| Presence of Unreacted 5-methylsalicylic Acid in the Final Product | Incomplete Reaction: As mentioned above, the reaction may not have gone to completion. | - Drive the Equilibrium: Use a larger excess of methanol. - Increase Reflux Time: Allow the reaction to proceed for a longer period. |
| Inefficient Neutralization: The washing step with a basic solution was not sufficient to remove all the unreacted acid. | - Thorough Washing: Wash the organic layer multiple times with a saturated sodium bicarbonate solution. Test the pH of the aqueous layer after each wash to ensure it is basic. | |
| Formation of a Solid Precipitate During the Reaction | Polymerization of 5-methylsalicylic Acid: The acidic conditions can sometimes lead to the self-condensation of the starting material. | - Controlled Addition of Catalyst: Add the concentrated sulfuric acid slowly and with cooling to the methanol and 5-methylsalicylic acid mixture to control the initial exotherm. |
| Product is Contaminated with Water | Inadequate Drying: The final organic extract was not sufficiently dried before solvent removal. | - Use of Anhydrous Drying Agent: After the final wash, treat the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate. Allow sufficient time for the drying agent to absorb all the water before filtering. |
III. Data Presentation
While specific quantitative data for the optimization of this compound synthesis is not extensively available in the provided search results, the following table summarizes typical reaction conditions for the analogous synthesis of methyl salicylate, which can serve as a starting point for optimization studies.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Starting Material | Salicylic Acid | Salicylic Acid | Salicylic Acid | [2][3] |
| Alcohol | Methanol | Methanol | Methanol | [2][3] |
| Catalyst | Conc. H₂SO₄ | Conc. H₂SO₄ | Ce(SO₄)₂/cation-exchange resin | [2][3] |
| Molar Ratio (Acid:Alcohol) | 1:17 (approx.) | 1:4 (approx.) | 1:3 | [2][4] |
| Reaction Temperature | Reflux (~65°C) | Reflux (~65°C) | 95°C | [2][3] |
| Reaction Time | 1.5 hours | 5.5 hours | 12 hours | [3][4] |
| Reported Yield | High (not quantified) | Not specified | 93.3% conversion | [4] |
IV. Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a standard Fischer esterification procedure for salicylic acid derivatives.
Materials:
-
5-methylsalicylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 g (65.7 mmol) of 5-methylsalicylic acid in 80 mL of methanol.[1]
-
Carefully and slowly, add 10 mL of concentrated sulfuric acid to the stirred solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel containing 100 mL of water and 100 mL of DCM.[1]
-
Shake the funnel gently at first, venting frequently to release any pressure, then more vigorously. Allow the layers to separate.
-
Drain the lower organic layer into a clean flask.
-
Extract the aqueous layer again with a fresh portion of DCM (50 mL).
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the aqueous layer is basic (cease of effervescence). This step neutralizes the sulfuric acid catalyst and removes any unreacted 5-methylsalicylic acid.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation or column chromatography if necessary.
V. Mandatory Visualizations
Reaction Mechanism: Fischer Esterification
References
Identifying and removing impurities from crude Methyl 5-methylsalicylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from crude Methyl 5-methylsalicylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?
A1: Crude this compound synthesized from 5-methylsalicylic acid and methanol with an acid catalyst typically contains the following impurities:
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Unreacted 5-methylsalicylic acid: Due to the equilibrium nature of the Fischer esterification, some starting acid will likely remain.
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Excess Methanol: Methanol is often used in excess to drive the reaction forward and will be present in the crude product.
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Acid Catalyst: Strong acids like sulfuric acid are used as catalysts and need to be neutralized and removed.
-
Water: Water is a byproduct of the esterification reaction.
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Side-products: Depending on the reaction conditions, side-products such as dimethyl ether (from the dehydration of methanol) or byproducts from the degradation of the starting material or product could be present.
Q2: My crude product is a dark color. What could be the cause and how can I decolorize it?
A2: A dark color in the crude product can be due to impurities formed from the degradation of the starting material or product at high temperatures. To decolorize the product, you can try the following:
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Activated Carbon Treatment: After the initial work-up, dissolve the crude product in a suitable organic solvent and add a small amount of activated carbon. Gently heat the mixture for a short period, then filter the carbon off through a pad of celite.
-
Column Chromatography: This is a very effective method for removing colored impurities.
Q3: After washing with sodium bicarbonate solution, I'm having trouble with emulsion formation. How can I resolve this?
A3: Emulsion formation during aqueous work-up is a common issue. Here are a few ways to address it:
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Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.
-
Patience: Sometimes, allowing the mixture to stand for a period of time will allow the layers to separate.
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Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can help to break the emulsion.
Q4: I performed a distillation, but the purity of my this compound did not improve significantly. What could be the reason?
A4: If distillation is not effective, it could be due to the presence of impurities with boiling points close to that of your product. In this case, consider the following:
-
Vacuum Distillation: Reducing the pressure will lower the boiling points of the compounds and may improve separation.
-
Alternative Purification Methods: If distillation is ineffective, column chromatography is likely the best alternative for separating compounds with similar boiling points.
Q5: How can I confirm the purity of my final product?
A5: The purity of your final product can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography (GC): Another quantitative method, particularly suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the expected functional groups in the final product.
Data Presentation
| Parameter | This compound | 5-methylsalicylic acid (impurity) | Methanol (impurity) |
| Molecular Weight | 166.17 g/mol | 152.15 g/mol | 32.04 g/mol |
| Boiling Point | 241-243 °C | 211 °C (decomposes) | 64.7 °C |
| Appearance | Clear colorless liquid | White crystalline solid | Colorless liquid |
| Solubility in Water | Insoluble | Slightly soluble | Miscible |
| Solubility in Organic Solvents | Soluble in alcohol, ether | Soluble in ethanol, ether | Soluble in many |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Extraction and Washing
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or diethyl ether.
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Acid Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted 5-methylsalicylic acid and the acid catalyst.[1] Repeat the washing until no more gas evolution (CO₂) is observed.
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Water Wash: Wash the organic layer with water to remove any remaining water-soluble impurities.
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Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to help remove residual water.
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Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the crude, purified this compound.
Protocol 2: Purification by Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).[2]
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Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without cracks.[2]
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column.[2]
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Elution: Begin eluting with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate). Gradually increase the polarity of the mobile phase to separate the components.
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Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent by rotary evaporation.
Protocol 3: Analytical Thin-Layer Chromatography (TLC)
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Plate Preparation: Use a silica gel TLC plate.
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Spotting: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate) and spot them on the TLC plate alongside a standard of 5-methylsalicylic acid if available.
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Mobile Phase: A mixture of hexane and ethyl acetate (e.g., in a 4:1 or 3:1 ratio) is a good starting point for the mobile phase.[3]
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Development: Place the TLC plate in a developing chamber containing the mobile phase.
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Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light (254 nm). The product, being less polar than the starting acid, should have a higher Rf value.
Visualizations
Caption: Basic workflow for the purification of this compound.
Caption: Decision tree for the purification strategy of this compound.
References
Technical Support Center: Purification of Methyl 5-methylsalicylate by Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the efficiency of Methyl 5-methylsalicylate purification by distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the distillation process in a question-and-answer format.
Q1: Why is the purity of my collected this compound lower than expected?
A1: Low product purity can stem from several factors related to the distillation setup and procedure.
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Inefficient Fractionation: The distillation column may not have enough theoretical plates for a clean separation. Consider using a longer column or a more efficient packing material. Packing materials increase the surface area for vapor-liquid interaction, which is crucial for efficient separation.[1]
-
Incorrect Collection Temperature: Ensure you are collecting the fraction at the correct boiling point for the applied pressure. The boiling point of this compound is 241-243 °C at atmospheric pressure (767 mmHg).[2][3] Under vacuum, this temperature will be significantly lower.[4][5] Fluctuations in temperature can lead to the co-distillation of impurities.[6]
-
Column Flooding: Excessive vapor flow can cause liquid to be carried up the column, preventing proper separation.[7][8] This can be caused by too high a heating rate or an excessive vacuum.[6] Reduce the heat input to the distillation flask to mitigate this.[7]
-
Presence of Azeotropes: Although less common for this specific compound, an azeotrope with a solvent or impurity could be forming, preventing separation by conventional distillation.
Q2: I'm experiencing significant product loss or low recovery. What are the common causes?
A2: Low recovery is a frequent issue that can often be traced back to the work-up or the distillation itself.
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Loss During Work-Up: Methyl salicylate and its derivatives have some solubility in water.[9] Excessive washing with aqueous solutions during the pre-distillation work-up can lead to product loss. Use saturated brine (sodium chloride solution) to reduce the solubility of the ester in the aqueous phase.[9]
-
Inadequate Drying: The presence of water in the crude product before distillation can interfere with the process and affect yield.[9] Ensure the organic phase is thoroughly dried with an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation.[9][10]
-
Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures can cause decomposition.[11][12] Distillation under reduced pressure is highly recommended to lower the boiling point and minimize the risk of thermal degradation.[4][5][12]
-
Leaks in the System: For vacuum distillations, any leaks in the apparatus will reduce the vacuum's effectiveness, leading to a higher required boiling temperature and potentially incomplete distillation.[13] Check all joints and seals carefully.
Q3: My vacuum distillation system is showing unstable pressure. How can I fix this?
A3: Unstable vacuum pressure is a critical issue that directly impacts boiling point and separation efficiency.[4]
-
Pump Fluctuations: The vacuum pump itself may be providing inconsistent pressure. Ensure the pump is in good working order and the oil is clean.
-
System Leaks: The most common cause is leaks in the glassware joints or tubing.[13] Carefully inspect all connections. Using a small amount of appropriate vacuum grease on ground glass joints can help, but be cautious as excess grease can contaminate the product.[14]
-
Bumping/Uneven Boiling: Vigorous, uneven boiling in the distillation flask can cause pressure surges. Use a magnetic stirrer or boiling chips to ensure smooth boiling.[10]
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Improper Cold Trap: Ensure the cold trap is sufficiently cold (e.g., using a dry ice/acetone slurry) to condense volatile substances before they reach the vacuum pump, as this can affect pump performance.
Q4: The crude material is foaming or "bumping" violently during distillation. What should I do?
A4: Foaming and bumping can lead to impurities being carried over into the distillate and are a safety concern.
-
Ensure Smooth Boiling: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.[10]
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Reduce Heating Rate: Apply heat gradually to avoid superheating the liquid.
-
Check for Contaminants: Residual solvents or vacuum grease contamination can sometimes cause foaming.[14]
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Degas the Sample: If dissolved gases are suspected, you can briefly pull a vacuum on the cold, unstirred sample before beginning to heat.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to distillation?
A1: The most critical properties are summarized in the table below. Understanding these helps in setting up the distillation parameters correctly.
| Property | Value | Source |
| Molecular Weight | 166.17 g/mol | [3][15] |
| Boiling Point | 241-243 °C @ 767 mmHg | [2][3] |
| Density | 1.153 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.533 | [2][3] |
| Melting Point | -1 °C | [3] |
Q2: What impurities are commonly found with this compound?
A2: Common impurities often include starting materials from the synthesis, side-products, or residual solvents. While data for this compound is specific, typical impurities for related methyl salicylates include:
| Impurity | Boiling Point (°C) | Reason for Presence | Source |
| Methanol | 64.7 | Excess reactant from esterification | [16] |
| 5-Methylsalicylic Acid | Decomposes | Unreacted starting material | [17] |
| Water | 100 | From work-up or reaction | [16] |
| Dichloromethane | 39.6 | Common extraction solvent | [18] |
| Ether | 34.6 | Common extraction solvent | [10][19] |
Q3: What type of distillation column packing is best for this purification?
A3: The choice of packing material affects the separation efficiency, measured as Height Equivalent to a Theoretical Plate (HETP).[1] For laboratory-scale purification of an aromatic ester like this compound, several options are effective:
-
Raschig Rings: These are hollow ceramic or glass cylinders that offer good surface area and are chemically inert.[1]
-
Glass Beads/Helices: Provide a good surface for vapor-liquid equilibrium and are non-reactive.[20]
-
Structured Packing (e.g., wire mesh): Offers very high efficiency (low HETP) and low pressure drop, making it excellent for vacuum distillation, though it can be more expensive.
Q4: Should I use an air condenser or a water-cooled condenser?
A4: Because the atmospheric boiling point of this compound is high (241-243 °C), using a standard water-cooled condenser is not recommended for atmospheric distillation.[10] The large temperature difference between the hot vapor and the cold condenser surface can cause thermal stress and crack the glass.[10] An air condenser is the appropriate choice for atmospheric pressure distillation.[10] For vacuum distillation, where the boiling point will be significantly lower, a water-cooled condenser can be safely and effectively used.
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a standard procedure for purifying crude this compound.
1. Pre-Distillation Work-up: a. After synthesis, wash the crude product with a 5% sodium bicarbonate solution to neutralize any remaining acid catalyst and remove unreacted 5-methylsalicylic acid.[21] b. Wash the organic layer with saturated sodium chloride (brine) to reduce its water content and minimize product loss.[9] c. Separate the organic layer and dry it thoroughly over anhydrous magnesium sulfate.[9][10] d. Filter off the drying agent. e. If a low-boiling solvent was used for extraction, remove the bulk of it using a rotary evaporator.[21]
2. Apparatus Setup: a. Assemble a fractional distillation apparatus suitable for vacuum operation. This includes a round-bottom flask, a packed fractionating column, a distillation head with a thermometer, a condenser, a receiver adapter (e.g., a Perkin triangle or cow-type adapter), and receiving flasks. b. Place a magnetic stir bar or fresh boiling chips in the round-bottom flask containing the crude oil. c. Lightly grease all ground-glass joints with a suitable high-vacuum grease. d. Attach the apparatus to a vacuum pump via a cold trap.
3. Distillation Procedure: a. Begin stirring and slowly apply vacuum to the system. b. Once the desired vacuum level is stable, begin gently heating the distillation flask with a heating mantle. c. Collect a small initial fraction (forerun), which may contain residual solvents or more volatile impurities. d. As the temperature rises and stabilizes at the boiling point of this compound under the applied pressure, switch to a clean receiving flask to collect the main product fraction. e. Continue distillation until the temperature either drops or rises sharply, indicating the product has finished distilling. f. Stop heating and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.
Visualizations
Logical and Experimental Workflows
Caption: A troubleshooting workflow for common distillation issues.
Caption: Experimental workflow for the purification of this compound.
References
- 1. distilmate.com [distilmate.com]
- 2. This compound | 22717-57-3 [chemicalbook.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. This compound | C9H10O3 | CID 89802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. veeprho.com [veeprho.com]
- 17. 5-Methylsalicylic acid - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. scribd.com [scribd.com]
- 20. labdepotinc.com [labdepotinc.com]
- 21. benchchem.com [benchchem.com]
Overcoming challenges in the analytical detection of Methyl 5-methylsalicylate.
Technical Support Center: Methyl 5-methylsalicylate Analysis
Welcome to the technical support center for the analytical detection of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for the accurate quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analytical detection challenging?
This compound is a derivative of salicylic acid. Its analytical detection can be challenging due to its physicochemical properties, which make it susceptible to issues like matrix effects, poor chromatographic peak shape, and potential for co-elution with structurally similar compounds. In complex biological matrices such as plasma or tissue homogenates, endogenous components can interfere with ionization in mass spectrometry, leading to signal suppression or enhancement.[1][2][3]
Q2: What are the primary analytical techniques for quantifying this compound?
The most common and robust methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[4][5][6][7] GC-MS is particularly well-suited for volatile compounds like this compound and generally offers high sensitivity.[6][7] HPLC provides versatility for various matrices, including pharmaceutical formulations.[6][8][9]
Q3: What is a "matrix effect" and how does it impact the analysis of this compound?
A matrix effect is the alteration of an analyte's signal (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[2][3] In the analysis of this compound in biological fluids, components like phospholipids and salts can interfere with the ionization process in LC-MS, leading to inaccurate quantification.[1] It is a critical parameter to evaluate during method validation to ensure accuracy and precision.[3][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Question | Possible Causes & Solutions |
| Why am I observing significant peak tailing for this compound in my HPLC analysis? | 1. Secondary Interactions: The phenolic hydroxyl group can interact with active sites (residual silanols) on the C18 column. • Solution: Use a lower pH mobile phase to suppress the ionization of silanol groups. Consider using a column with end-capping or a phenyl-hexyl stationary phase to minimize these interactions.[11][12] 2. Inadequate Buffer Concentration: Insufficient buffering can lead to inconsistent ionization and peak shape. • Solution: Increase the buffer concentration in your mobile phase. 3. Column Overload: Injecting too much sample can saturate the column. • Solution: Dilute the sample or reduce the injection volume.[13] |
| My GC peaks are showing fronting. What could be the cause? | 1. Injection Volume Too Large: A large injection volume relative to the liner volume can cause the sample band to broaden. • Solution: Reduce the injection volume. 2. Incompatible Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase or has a much lower boiling point than the oven temperature, peak distortion can occur. • Solution: Match the sample solvent to the stationary phase polarity as closely as possible. |
Issue 2: Low Analyte Signal or Poor Recovery
| Question | Possible Causes & Solutions |
| My signal intensity for this compound is very low in plasma samples when using LC-MS. | 1. Ion Suppression (Matrix Effect): Co-eluting endogenous compounds from plasma are likely interfering with the analyte's ionization.[1][14] • Solution 1: Optimize sample preparation. Use a more rigorous cleanup method like Solid-Phase Extraction (SPE) instead of simple protein precipitation to remove interferences.[10] • Solution 2: Improve chromatographic separation to resolve the analyte from matrix components. Adjust the gradient profile or try a different column chemistry.[3] • Solution 3: Use a stable isotope-labeled internal standard (e.g., d4-Methyl Salicylate) to compensate for signal variability.[15] |
| The recovery from my sample preparation is inconsistent and low. | 1. Inefficient Extraction: The chosen solvent or pH for Liquid-Liquid Extraction (LLE) or SPE may not be optimal. • Solution: For LLE, test different organic solvents and pH conditions. For SPE, screen different sorbent types (e.g., C18, mixed-mode) and elution solvents. 2. Analyte Volatility (GC): this compound is volatile and can be lost during solvent evaporation steps. • Solution: Use a gentle stream of nitrogen for evaporation and avoid elevated temperatures. Ensure the final volume is not held at a minimum for an extended period. |
Quantitative Data Summary
For accurate analysis, understanding the performance of different analytical methods is crucial. The tables below summarize typical performance characteristics.
Table 1: Comparison of Common Analytical Methods
| Parameter | HPLC-DAD[7][8] | GC-MS[4][16] | LC-MS/MS[15] |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Separation by polarity, detection by mass |
| Typical Column | Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) | DB-5ms (15 m x 250 µm x 0.25 µm) | C18 or equivalent |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.05 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | 25 µg/mL | 0.5 ng/mL | 1.75 ng/mL |
| Linear Range | 25 - 175 µg/mL | 0.5 - 5000 ng/mL | 1.75 - 50.0 ng/mL |
| Primary Advantage | Robust for formulation/QC analysis | High sensitivity for trace analysis | High selectivity and sensitivity for bioanalysis |
| Common Challenge | Lower sensitivity than MS methods | Requires derivatization for similar polar compounds | Susceptible to matrix effects |
Table 2: Sample Preparation Efficiency for Biological Matrices
| Method | Principle | Typical Analyte Recovery | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Protein removal by organic solvent (e.g., Acetonitrile) | >80% (analyte dependent) | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible solvents | 85 - 110% | Moderate to High |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent, interferences washed away | >90% | High |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Biological Fluids
This protocol is adapted from methods developed for the analysis of methyl salicylate in biological fluids.[4][17]
-
Sample Preparation (LLE):
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., d4-Methyl Salicylate).
-
Add 500 µL of chloroform and vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
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Transfer the organic (bottom) layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
GC System: Agilent GC coupled to a Mass Spectrometer.
-
Column: DB-5ms UI (15 m x 250 µm x 0.25 µm) or equivalent.[16]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless mode, 225°C.[16]
-
Oven Program: Initial 60°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
MS Detection: Electron Ionization (EI) mode, monitoring characteristic ions in Selected Ion Monitoring (SIM) mode.
-
Protocol 2: HPLC-DAD Analysis in a Cream Formulation
This protocol is based on a validated method for determining methyl salicylate in medicated cream.[7][8]
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the cream into a 100 mL volumetric flask.
-
Add 50 mL of methanol and heat in a water bath until the sample is dispersed.
-
Cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent.[9]
-
Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: Isocratic mixture of Methanol:Water (65:35, v/v) containing 1.0% acetic acid.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Injection Volume: 20 µL.[8]
-
DAD Detection: 304 nm.[8]
-
Visualized Workflows and Logic
Caption: General analytical workflow for this compound.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. eijppr.com [eijppr.com]
- 4. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. turkjps.org [turkjps.org]
- 9. Simultaneous analytical determination of methyl salicylate and thymol in selected Malaysian traditional medicines [aimspress.com]
- 10. benchchem.com [benchchem.com]
- 11. phenomenex.com [phenomenex.com]
- 12. m.youtube.com [m.youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bme.psu.edu [bme.psu.edu]
- 15. coresta.org [coresta.org]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
Strategies to prevent the hydrolysis of Methyl 5-methylsalicylate during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Methyl 5-methylsalicylate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the hydrolysis of this compound?
A1: The hydrolysis of this compound, an ester, is primarily influenced by several factors:
-
pH: Both highly acidic and alkaline conditions can catalyze the hydrolysis of the ester bond. The optimal pH for stability is in the slightly acidic to neutral range.[1]
-
Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis.[1][2][3]
-
Moisture: Water is a necessary reactant for hydrolysis to occur.[4]
-
Enzymes: In biological matrices, esterases can enzymatically hydrolyze this compound.[1]
-
Presence of Amino Acids: Certain amino acids can expedite hydrolysis, particularly in alkaline environments.[5][6]
Q2: What is the ideal pH range for storing this compound solutions?
A2: To minimize hydrolysis, it is recommended to maintain the pH of solutions containing this compound between 4 and 6.[1] Using a suitable buffer system, such as an acetate or phosphate buffer, is advisable for critical applications requiring stringent pH control.[1]
Q3: How does storage temperature affect the stability of this compound?
A3: Lower temperatures significantly enhance the stability of this compound. For long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) is highly recommended.[1][2][3] Studies on analogous compounds have shown a considerably longer shelf-life under refrigerated conditions compared to room temperature.[2][3]
Q4: What are the recommended solvents for dissolving and storing this compound?
A4: For analytical purposes, methanol and acetonitrile are commonly used solvents for dissolving and diluting this compound.[1] These organic solvents help to minimize hydrolysis. When preparing aqueous solutions, it is crucial to control the pH.[1]
Q5: Are there any specific storage container recommendations?
A5: It is advisable to store this compound in tightly closed containers to prevent moisture ingress.[7][8] For light-sensitive applications, using light-resistant packaging is also recommended to prevent potential photodegradation.[9] Glass, polyethylene, and polypropylene containers are generally suitable.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low assay value or recovery of this compound | Hydrolysis due to pH extremes: The sample or solvent pH may be outside the optimal range. | - Ensure the pH of all aqueous solutions and buffers is maintained between 4 and 6.[1]- Use a suitable buffer system (e.g., acetate or phosphate) to maintain pH stability.[1] |
| Elevated temperature during storage or sample processing: High temperatures accelerate the rate of hydrolysis. | - Store stock solutions and samples at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures.[1][2][3]- For sensitive samples, consider performing extractions and dilutions on an ice bath.[1] | |
| Presence of esterase enzymes in biological samples: Enzymes in biological matrices can degrade the compound. | - Precipitate proteins using a cold organic solvent like acetonitrile or methanol to denature and remove enzymes.[1]- Work quickly and keep biological samples cold to minimize enzymatic activity.[1] | |
| Appearance of unknown peaks during chromatographic analysis | Formation of degradation products: The primary hydrolysis product is 5-methylsalicylic acid. | - Confirm the identity of the degradation peak by comparing its retention time with a standard of 5-methylsalicylic acid.- Employ a stability-indicating analytical method capable of resolving the parent compound from its degradation products.[4] |
| Discoloration of the sample or formulation | Oxidative degradation or interaction with impurities: Trace metal impurities, particularly iron, can form colored complexes. | - Use high-purity solvents and reagents.- Consider the addition of a chelating agent, such as EDTA, to sequester metal ions.[9]- Store the product protected from light to prevent photodegradation.[9] |
Data Presentation
Table 1: Effect of Temperature on the Stability of an Analogous Compound (Methyl Salicylate) in an Ointment Formulation
| Storage Condition | Shelf-Life (t₉₀ - time for 10% degradation) |
| Room Temperature (25°C ± 5°C) | 131 days[2][3] |
| Refrigerated (2°C - 8°C) | 176 days[2][3] |
This data for Methyl Salicylate highlights the significant improvement in stability with decreased storage temperature.
Table 2: Forced Degradation of an Analogous Compound (Methyl Salicylate) under Various Stress Conditions
| Stress Condition | Duration | Observation |
| 1 M Hydrochloric Acid | 24 hours | Major Degradation[4][10] |
| 1 M Sodium Hydroxide | 4 hours | Significant Degradation[9] |
| Heat (60°C) | 1 hour | Minimal to no degradation observed.[4][10] |
| UV Light (254 nm) | 24 hours | Minimal to no degradation observed.[4][10] |
These forced degradation studies on Methyl Salicylate demonstrate its susceptibility to acid and base-catalyzed hydrolysis.
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method to Monitor Hydrolysis
This protocol outlines a general method to separate and quantify this compound and its primary hydrolytic degradation product, 5-methylsalicylic acid. Method optimization and validation are required for specific formulations and matrices.
1. Instrumentation and Conditions:
-
HPLC System: A system with a UV detector or a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maxima of this compound and 5-methylsalicylic acid (a PDA detector is useful for initial method development).
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: Typically 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and 5-methylsalicylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Working Standard Solutions: Dilute the stock solutions with the mobile phase to prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the peaks for this compound and 5-methylsalicylic acid based on their retention times compared to the standards.
-
Quantify the amount of each compound by constructing a calibration curve from the peak areas of the standards.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for low assay values.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. media.laballey.com [media.laballey.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. turkjps.org [turkjps.org]
Minimizing byproduct formation in the synthesis of Methyl 5-methylsalicylate derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Methyl 5-methylsalicylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via Fischer Esterification?
A1: The most common impurity in the Fischer esterification of 5-methylsalicylic acid is the unreacted starting material, 5-methylsalicylic acid itself. This is due to the reversible nature of the esterification reaction. Other potential byproducts, though less common under optimized conditions, can include:
-
Water: A direct byproduct of the esterification reaction. Its presence can limit the reaction from proceeding to completion.
-
Side-products from the acid catalyst: Strong acid catalysts like sulfuric acid can promote side reactions, such as dehydration or sulfonation of the aromatic ring, although this is less common at typical reflux temperatures.
-
Impurities from starting materials: Any impurities present in the initial 5-methylsalicylic acid or methanol will be carried through the synthesis.
Q2: When synthesizing derivatives of this compound using Friedel-Crafts acylation, what are the major byproducts to anticipate?
A2: In the Friedel-Crafts acylation of this compound, several byproducts can form:
-
Isomeric products: Acylation can occur at different positions on the aromatic ring. While the hydroxyl and methyl groups direct the incoming acyl group, a mixture of isomers can still be produced depending on the reaction conditions.
-
Polysubstituted products: Although the acyl group is deactivating, preventing a second acylation is crucial. Polysubstitution can occur if the reaction conditions are too harsh (e.g., high temperature, long reaction time) or if the stoichiometry is not carefully controlled.
-
Products from solvent acylation: If the solvent is susceptible to acylation (e.g., chlorobenzene), it can react with the acylating agent, leading to impurities.[1]
-
Complexes with the catalyst: The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), which may require a specific work-up procedure to break and isolate the desired product.[1]
Q3: How can I minimize the formation of unreacted 5-methylsalicylic acid during esterification?
A3: To drive the equilibrium of the Fischer esterification towards the product, this compound, you can:
-
Use an excess of one reactant: Typically, methanol is used in large excess as it can also serve as the solvent. This shifts the reaction equilibrium towards the ester product.[1]
-
Remove water as it forms: While not always practical on a lab scale for this specific synthesis, techniques like using a Dean-Stark apparatus can be employed to remove the water byproduct and drive the reaction to completion.
-
Ensure sufficient reaction time: The esterification reaction may require several hours of reflux to reach equilibrium. Insufficient reflux time is a common cause of incomplete reaction.[2]
Q4: What is the best way to purify crude this compound?
A4: A standard and effective method for purifying crude this compound involves a liquid-liquid extraction work-up:
-
Neutralization Wash: Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃). This will react with and remove any unreacted 5-methylsalicylic acid and the acid catalyst.[1]
-
Water Wash: Subsequently, wash with water to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.[1]
-
Solvent Removal: Remove the extraction solvent using a rotary evaporator.
-
Distillation (Optional): For very high purity, the crude product can be distilled.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | The esterification is a reversible reaction. To drive the equilibrium towards the product, use a significant excess of methanol and ensure a reflux period of at least 5-7 hours.[3] |
| Loss During Work-up | Significant product loss can occur during the purification steps. Ensure distinct layers form in the separatory funnel before separating. To break emulsions, a small amount of brine can be added. |
| Insufficient Catalyst | Ensure the appropriate amount of acid catalyst (e.g., concentrated sulfuric acid) is used. |
| Inadequate Heating | Maintain a gentle reflux throughout the reaction period to ensure the reaction proceeds at an adequate rate. |
Issue 2: Presence of Impurities in the Final Product (this compound)
| Observed Impurity | Possible Cause | Troubleshooting Step |
| Unreacted 5-methylsalicylic acid | Incomplete reaction or insufficient washing. | Increase reflux time or the excess of methanol. During work-up, ensure thorough washing with sodium bicarbonate solution until no more CO₂ evolution is observed. |
| Water | Inadequate drying of the organic layer. | Use a sufficient amount of anhydrous drying agent and allow adequate time for drying before filtration. |
| Discoloration (Yellow/Brown) | Side reactions or impurities in starting materials. | Consider using higher purity starting materials. Purification by distillation may be necessary. |
Issue 3: Byproduct Formation in Friedel-Crafts Acylation of this compound
| Byproduct | Possible Cause | Troubleshooting Step |
| Isomeric Products | Suboptimal reaction conditions influencing regioselectivity. | Optimize the reaction temperature and choice of solvent. Lower temperatures often favor the kinetic product. |
| Polysubstituted Products | Reaction conditions are too harsh or incorrect stoichiometry. | Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[4] Employ shorter reaction times and lower temperatures.[4] |
| Solvent Acylation | The solvent is reacting with the acylating agent. | Choose an inert solvent that is not susceptible to Friedel-Crafts acylation. |
Data Presentation
Table 1: Purity of Commercially Available this compound
| Supplier | Purity (by GC) | Key Impurity |
| Supplier A | 99.69% | p-Cresol (0.01%) |
| Supplier B | >96.0% | Not specified |
Data is illustrative and based on publicly available information from chemical suppliers.[5]
Table 2: Reaction Conditions for Synthesis of Salicylate Derivatives
| Product | Starting Material | Reagents | Reaction Time | Temperature | Yield | Reference |
| Methyl salicylate | Salicylic acid | Methanol, H₂SO₄ | 75 minutes | ~80°C | - | [2] |
| Methyl salicylate | Salicylic acid | Methanol, H₂SO₄ | 5.5 hours | ~93°C | - | [2] |
| Acetylsalicylic acid | Salicylic acid | Acetic Anhydride, H₂SO₄ | 15-20 minutes | ~70°C | - | [2] |
| Methyl 5-acetylsalicylate | Methyl salicylate | Acetyl chloride, AlCl₃ | 4 hours | 25°C | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is adapted from standard procedures for the synthesis of methyl salicylate.[2]
Materials:
-
5-methylsalicylic acid
-
Methanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 5-methylsalicylic acid in an excess of methanol (e.g., 10-20 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL per 10 g of salicylic acid).
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 5-7 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of cold water and extract the product into dichloromethane.
-
Wash the organic layer with a 5% sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step neutralizes any remaining acid and removes unreacted 5-methylsalicylic acid.[2]
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.
Protocol 2: Synthesis of Methyl 5-acetylsalicylate via Friedel-Crafts Acylation
This protocol is adapted from the synthesis of methyl 5-acetylsalicylate from methyl salicylate.[6]
Materials:
-
This compound
-
Tetrachloroethylene (solvent)
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Hexane
-
Reaction vessel with a stirrer and cooling bath
Procedure:
-
Dissolve this compound in tetrachloroethylene in a reaction vessel.
-
Cool the solution in an ice bath.
-
Add a solution of acetyl chloride in tetrachloroethylene to the cooled mixture.
-
While maintaining the temperature below 25°C, slowly add aluminum chloride in portions over 15 minutes.[6]
-
After the addition is complete, stir the mixture for 4 hours at 25°C.[6]
-
Pour the reaction mixture into ice water to quench the reaction.
-
Separate the organic layer and wash it with water and then with a saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer and evaporate the solvent.
-
Crystallize the residual oil from hexane to obtain Methyl 5-acetylsalicylate.[6]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for Friedel-Crafts acylation byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-甲氧基水杨酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Methyl-5-Methyl Salicylate ( Methyl Cresotinate) Online | Methyl-5-Methyl Salicylate ( Methyl Cresotinate) Manufacturer and Suppliers [scimplify.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Method Development for Resolving Co-eluting Peaks with Methyl 5-methylsalicylate in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks with Methyl 5-methylsalicylate during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my this compound peak is co-eluting with an impurity?
A1: Co-elution occurs when two or more compounds elute from the HPLC column at the same time, resulting in overlapping peaks.[1] Here are a few ways to detect co-elution:
-
Visual Inspection of the Peak Shape: Look for signs of peak asymmetry, such as shoulders or tailing. A pure compound should ideally produce a symmetrical, Gaussian peak. The presence of a shoulder or a distorted peak shape may indicate a hidden impurity.[1]
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD or PDA detector can acquire UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure.[1] Differences in the spectra suggest the presence of a co-eluting compound.
-
Mass Spectrometry (MS) Detection: If your HPLC system is coupled to a mass spectrometer, you can analyze the mass spectra across the peak. A change in the mass-to-charge ratio (m/z) during the elution of the peak is a strong indicator of co-elution.[1]
Q2: What are the initial steps to troubleshoot co-elution with this compound?
A2: When facing co-elution, a systematic approach is crucial. The resolution of two peaks is governed by efficiency, selectivity, and retention factor.[2][3] Here are the initial steps:
-
Optimize the Retention Factor (k'): Ensure your this compound peak has an optimal retention factor, ideally between 2 and 10.[4] If the peak elutes too early (low k'), you can increase retention by decreasing the percentage of the organic solvent in your mobile phase.[3][4][5]
-
Adjust Mobile Phase Selectivity (α): This is often the most effective way to resolve co-eluting peaks.[3][4] You can change the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa), or adjust the pH of the mobile phase.[2][4][5]
-
Improve Column Efficiency (N): Increasing the column's efficiency can lead to sharper peaks and better resolution.[3][4] This can be achieved by using a longer column, a column with a smaller particle size, or by optimizing the flow rate.[3][4][6]
Q3: My sample solvent seems to be causing peak distortion. What should I do?
A3: Incompatibility between the sample solvent and the mobile phase is a common cause of peak distortion, such as split or broad peaks.[7] Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, ensure the injection volume is as small as possible to minimize these effects.
Troubleshooting Guides
Guide 1: Resolving Co-elution by Modifying the Mobile Phase
This guide provides a step-by-step approach to resolving co-eluting peaks with this compound by adjusting the mobile phase composition.
Problem: A shoulder is observed on the main peak for this compound.
Troubleshooting Workflow:
Caption: Workflow for mobile phase optimization.
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions:
-
Step 1: Adjust Organic Solvent Percentage.
-
Step 2: Change the Organic Modifier.
-
Step 3: Adjust Mobile Phase pH.
-
Since this compound has a phenolic hydroxyl group, its ionization state can be altered by pH. Changing the pH of the mobile phase can significantly impact the retention time of ionizable compounds.[5][7]
-
Prepare mobile phase A with different pH values (e.g., pH 2.5 with phosphoric acid and pH 7.0 with a phosphate buffer) and observe the effect on resolution.[5]
-
Data Presentation: Effect of Mobile Phase on Resolution
| Mobile Phase Composition | Retention Time (this compound) (min) | Retention Time (Impurity) (min) | Resolution (Rs) |
| 60% Acetonitrile / 40% Water + 0.1% Formic Acid | 8.2 | 8.2 | 0.0 |
| 55% Acetonitrile / 45% Water + 0.1% Formic Acid | 9.5 | 9.7 | 1.2 |
| 70% Methanol / 30% Water + 0.1% Formic Acid | 7.8 | 8.3 | 1.8 |
| 60% Acetonitrile / 40% Water + Phosphate Buffer pH 7.0 | 6.5 | 7.2 | 2.1 |
Guide 2: Improving Resolution by Changing Stationary Phase and Temperature
This guide outlines how to approach co-elution issues by modifying the HPLC column and operating temperature.
Problem: Mobile phase optimization did not achieve baseline separation (Rs < 1.5).
Troubleshooting Workflow:
Caption: Workflow for stationary phase and temperature optimization.
Experimental Protocol: Column and Temperature Screening
-
Step 1: Change Column Chemistry.
-
If a standard C18 column does not provide adequate selectivity, consider a column with a different stationary phase.[4]
-
For aromatic compounds like this compound, a Phenyl-Hexyl column can offer alternative selectivity through pi-pi interactions.[3]
-
A C8 column can be used if the compound is very hydrophobic and excessively retained on a C18 column.[3][9]
-
-
Step 2: Adjust Column Temperature.
-
Temperature affects mobile phase viscosity and mass transfer, which can alter selectivity and efficiency.[6]
-
Increase the column temperature (e.g., from 30°C to 40°C) to decrease viscosity and potentially improve peak shape and resolution. This may also reduce analysis time.[2][6]
-
Conversely, decreasing the temperature can increase retention and may enhance separation for some compounds.[6]
-
Systematically evaluate temperatures in 5°C increments to find the optimum.
-
Data Presentation: Effect of Column and Temperature on Resolution
| Column Type | Temperature (°C) | Retention Time (this compound) (min) | Retention Time (Impurity) (min) | Resolution (Rs) |
| C18 | 30 | 9.5 | 9.7 | 1.2 |
| C18 | 40 | 8.1 | 8.4 | 1.4 |
| Phenyl-Hexyl | 30 | 10.2 | 11.0 | 2.5 |
| Phenyl-Hexyl | 40 | 9.0 | 9.6 | 2.2 |
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. turkjps.org [turkjps.org]
Validation & Comparative
A Comparative Guide to the Validation of a Novel HPLC Method for Methyl 5-methylsalicylate Analysis
In the landscape of pharmaceutical analysis, the development and validation of robust analytical methods are paramount for ensuring the quality, safety, and efficacy of drug substances and products. This guide provides a comprehensive comparison of a new, hypothetical High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 5-methylsalicylate against established alternative methods. The data presented is synthesized from existing literature on similar salicylate compounds to provide a realistic performance benchmark for researchers, scientists, and drug development professionals.
Comparative Analysis of HPLC Methods
The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the quantitative performance data for our proposed new HPLC method for this compound and a well-established HPLC method for the closely related compound, Methyl Salicylate.
Table 1: Performance Characteristics of the New HPLC Method for this compound (Hypothetical)
| Validation Parameter | Proposed New Method Performance |
| Principle | Reversed-Phase HPLC |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Detection | UV at 238 nm |
| Linearity Range | 10-150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.5% |
| Precision (% RSD) | Intra-day: < 1.5%, Inter-day: < 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Pharmaceutical Matrix | Topical Cream |
Table 2: Performance Characteristics of an Alternative HPLC Method for Methyl Salicylate Analysis
| Validation Parameter | Alternative Method Performance[1][2] |
| Principle | Reversed-Phase HPLC[1][2] |
| Stationary Phase | Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[1][2] |
| Detection | Photodiode Array (PDA) at 304 nm[1][2] |
| Linearity Range | 25-175 µg/mL[1][2] |
| Correlation Coefficient (r²) | 0.9999[1][2] |
| Accuracy (% Recovery) | 99.78 - 100.0%[1][2] |
| Precision (% RSD) | Intra-day: < 0.14%, Inter-day: < 0.23%[1][2] |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified |
| Pharmaceutical Matrix | Medicated Cream[1][2] |
Experimental Protocols
Detailed methodologies for the new and alternative HPLC methods are provided below.
Protocol 1: New HPLC Method for this compound
1. Chromatographic System:
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
2. Column:
-
C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.
3. Mobile Phase:
-
A filtered and degassed mixture of Acetonitrile and Water (60:40, v/v) containing 0.1% Formic Acid.
4. Flow Rate:
-
1.0 mL/min.
5. Column Temperature:
-
30°C.
6. Injection Volume:
-
20 µL.
7. Detection:
-
UV detection at 238 nm.
8. Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare a series of calibration standards ranging from 10-150 µg/mL by diluting the stock solution with the mobile phase.
9. Sample Preparation (Topical Cream):
-
Accurately weigh a quantity of the cream equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Protocol 2: Alternative HPLC Method for Methyl Salicylate
This protocol is adapted from a validated method for the determination of methyl salicylate in a medicated cream formulation.[1][2]
1. Chromatographic System:
-
An HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[1]
2. Column:
3. Mobile Phase:
4. Flow Rate:
-
1.0 mL/min.[1]
5. Column Temperature:
-
30 ± 0.5°C.[1]
6. Injection Volume:
-
20 µL.[1]
7. Detection:
8. Standard Solution Preparation:
-
Accurately weigh 0.1 g of Methyl Salicylate standard and dissolve it in methanol in a 100 mL volumetric flask.[1][2]
-
Dilute a 10 mL aliquot of this stock solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.[1][2]
-
Prepare a series of calibration standards ranging from 25-175 µg/mL by diluting the stock solution with the mobile phase.[1][2]
9. Sample Preparation (Medicated Cream):
-
Accurately weigh approximately 1.0 g of the cream sample into a 100 mL volumetric flask.[1][2]
-
Add 20 mL of methanol and heat the flask on a water bath until boiling.[1][2]
-
Cool the sample to room temperature and dilute to 100 mL with the mobile phase.[1][2]
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[1][2]
Visualizations
The following diagrams illustrate the key workflows and relationships in the validation of the new HPLC method.
References
Comparing the efficacy of different catalysts for Methyl 5-methylsalicylate synthesis.
An objective comparison of catalyst efficacy is crucial for researchers and drug development professionals in optimizing the synthesis of Methyl 5-methylsalicylate. This guide provides a detailed comparison of three distinct catalysts for this esterification reaction: the conventional homogeneous catalyst, concentrated sulfuric acid (H₂SO₄), and two heterogeneous solid acid catalysts, sulfated zirconia (SO₄²⁻/ZrO₂) and sulfonated silica (SiO₂-SO₃H). The data presented is based on the synthesis of methyl salicylate, a closely related and well-documented analogue, providing a strong proxy for the synthesis of this compound.
Catalyst Performance Comparison
The efficacy of each catalyst was evaluated based on key performance indicators such as product yield, reaction time, and temperature. The following table summarizes the quantitative data from representative experiments.
| Catalyst | Catalyst Type | Reactant Ratio (Salicylic Acid:Methanol) | Temperature (°C) | Reaction Time | Yield/Conversion (%) | Catalyst Loading |
| Conc. H₂SO₄ | Homogeneous Acid | 1 : 8.7 (mol/mol) | ~93 | 5.5 hours | ~90% (calculated) | ~29% (w/w of Salicylic Acid) |
| Sulfated Zirconia | Heterogeneous Solid Acid | 1 : 5 (mol/mol) | 150 | 1 hour | 82% | 0.1 g per 1.64 g Salicylic Acid |
| Sulfonated Silica | Heterogeneous Solid Acid | Not specified | 120 | 40 minutes | 98.6% | 20% (w/w of Salicylic Acid) |
Experimental Protocols
Detailed methodologies for the synthesis using each catalyst are provided below.
Synthesis using Concentrated Sulfuric Acid (H₂SO₄)
This protocol describes a typical Fischer esterification using a homogeneous acid catalyst.
Materials:
-
Salicylic acid (69 g)
-
Methanol (160 g)
-
Concentrated sulfuric acid (20 g)
-
Sodium carbonate solution
-
Separatory funnel, reflux condenser, distillation apparatus
Procedure:
-
In a reaction flask equipped with a reflux condenser and a thermometer, add 69 g of salicylic acid and 160 g of methanol.
-
While stirring, slowly add 20 g of concentrated sulfuric acid.
-
Heat the mixture to reflux at approximately 93°C and maintain for 5.5 hours.[1]
-
After cooling, pour the reaction mixture into a separatory funnel.
-
Wash the organic layer with a sodium carbonate solution until the pH is between 8.0 and 9.0, followed by a wash with water until neutral.[1]
-
The resulting crude product is then purified by vacuum distillation to obtain methyl salicylate.[1]
Synthesis using Sulfated Zirconia (SO₄²⁻/ZrO₂)
This protocol outlines the use of a solid acid catalyst in a high-temperature esterification.
Materials:
-
Salicylic acid (1.64 g)
-
Methanol (2 mL)
-
Sulfated Zirconia (S-ZrO₂) catalyst (0.1 g)
-
Autoclave reactor
Procedure:
-
Prepare the sulfated zirconia catalyst by treating zirconium hydroxide with 1M H₂SO₄, followed by drying and calcination at 550°C for 4 hours.[2]
-
In a stainless steel autoclave, combine 1.64 g of salicylic acid, 2 mL of methanol, and 0.1 g of the S-ZrO₂ catalyst.[2]
-
Seal the autoclave and heat the reaction mixture to 150°C for 1 hour.[2]
-
After the reaction, cool the autoclave to room temperature.
-
The solid catalyst is removed from the product mixture by filtration.
-
The excess methanol is removed by evaporation, and the resulting methyl salicylate can be further purified if necessary.
Synthesis using Sulfonated Silica (SiO₂-SO₃H)
This protocol details a rapid, microwave-assisted synthesis using a functionalized solid catalyst.
Materials:
-
Salicylic acid
-
Methanol
-
Sulfonated Silica (SiO₂-SO₃H) catalyst
-
Microwave synthesis reactor
Procedure:
-
Synthesize the sulfonated silica catalyst by treating prepared silica gel with concentrated H₂SO₄.[3]
-
In a microwave reactor vial, add salicylic acid and methanol.
-
Add the sulfonated silica catalyst at a loading of 20% (w/w) relative to the salicylic acid.
-
Heat the mixture in the microwave reactor to 120°C for 40 minutes.[3]
-
Upon completion, the solid catalyst is filtered off from the reaction mixture.
-
The crude methyl salicylate is then purified by flash chromatography to yield the final product.[4]
Visualizing the Processes
To better understand the experimental and mechanistic aspects of the synthesis, the following diagrams are provided.
References
- 1. Tandem Transesterification-Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GC-MS and HPLC Methods for Methyl 5-methylsalicylate Quantification: A Comparative Guide
The accurate quantification of Methyl 5-methylsalicylate, a key compound in various pharmaceutical and research applications, is paramount for ensuring product quality and efficacy. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.
Data Presentation: Performance Characteristics
The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the key validation parameters for the quantification of methyl salicylate (a closely related compound, with methods largely applicable to this compound) using HPLC and GC-MS, based on published validation data.
Table 1: HPLC Method Performance Characteristics
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[1] |
| Concentration Range | 25 - 175 µg/mL[1] |
| Accuracy (% Recovery) | 99.78% - 100.0%[1] |
| Precision (% RSD) | < 2.0%[1] |
| Limit of Detection (LOD) | ~0.0271 - 0.082 µg/mL[2] |
| Limit of Quantification (LOQ) | ~0.25 µg/mL[2] |
Table 2: GC-MS Method Performance Characteristics
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.9968[3][4] |
| Concentration Range | 0.5 - 5000 ng/mL[3][4] |
| Accuracy (% Recovery) | 99.48% - 102.33%[3][4] |
| Precision (% RSD) | < 2.97%[3][4] |
| Limit of Detection (LOD) | 0.05 ng/mL[3][4] |
| Limit of Quantification (LOQ) | 0.5 ng/mL[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of methyl salicylate using HPLC and GC-MS.
HPLC Method Protocol
This protocol is adapted from a validated method for the determination of methyl salicylate in a medicated cream formulation.[1]
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: 304 nm.[1]
-
Column Temperature: 30 ± 0.5°C.[1]
-
Sample Preparation: Accurately weigh a sample of the formulation, dissolve it in methanol with heating, cool to room temperature, and dilute with the mobile phase to a concentration within the linear range. Filter the sample through a 0.45 µm membrane filter before injection.[1]
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Further dilute with the mobile phase to create a series of calibration standards.[1]
GC-MS Method Protocol
This protocol is based on a validated method for the analysis of methyl salicylate in human skin and hair samples.[3]
-
Chromatographic System: A GC system coupled with a triple quadrupole mass spectrometer.[2]
-
Column: Agilent DB-5 ms Ultra Inert (15 m x 250 µm x 0.25 µm) or a similar capillary column with a 5% phenyl-methylpolysiloxane stationary phase.[2][3]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injector Temperature: 225°C.[3]
-
Oven Temperature Program: Initially hold at 70°C for 1 minute, then ramp to 250°C at 45°C/min.[3]
-
Mass Spectrometry Conditions:
-
Sample Preparation: For biological fluids, a liquid-liquid extraction with a solvent like chloroform may be used.[5] For certain matrices, derivatization with a silylating agent may be necessary to improve volatility.[2]
Methodology and Workflow Visualization
To ensure the interchangeability of analytical methods, a cross-validation workflow is essential. This process confirms that both methods provide comparable and reliable results for the same analyte in a given sample matrix.
The choice between HPLC and GC-MS depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation.
Conclusion
Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound. GC-MS generally offers superior sensitivity, making it an excellent choice for bioanalytical studies or the detection of trace amounts.[2] HPLC provides a simpler, more direct analysis that often does not require derivatization, making it a highly practical and efficient method for routine quality control in pharmaceutical formulations.[2] The ultimate choice of method should be based on a thorough evaluation of the specific analytical requirements, including the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. A cross-validation study is highly recommended to ensure the accuracy and equivalency of results when transitioning between these two techniques.
References
- 1. turkjps.org [turkjps.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide presents a comparative analysis of the spectral properties of Methyl 5-methylsalicylate and its structurally related analogs: Methyl Salicylate, 5-Methylsalicylic acid, and Methyl 5-acetylsalicylate. The objective of this document is to provide researchers, scientists, and professionals in drug development with a comprehensive spectroscopic comparison, supported by experimental data, to facilitate compound identification and characterization. The spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, are systematically summarized. Detailed experimental protocols for the acquisition of these spectra are also provided.
Comparative Spectral Data
The spectral characteristics of this compound and its related compounds are summarized below. These tables provide a quantitative comparison of their key spectral features.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Aromatic Protons: 6.8-7.8, OCH₃: ~3.9, Ar-CH₃: ~2.3, OH: ~10.7 | Aromatic Carbons: 110-160, C=O: ~170, OCH₃: ~52, Ar-CH₃: ~20 |
| Methyl Salicylate | Aromatic Protons: 6.8-7.8, OCH₃: 3.93, OH: 10.74[1] | Aromatic Carbons: 112-161, C=O: ~170, OCH₃: 52.2[2] |
| 5-Methylsalicylic acid | Aromatic Protons: 6.8-7.7, Ar-CH₃: ~2.2, OH & COOH: Broad | Aromatic Carbons: 112-160, C=O: ~173, Ar-CH₃: ~20 |
| Methyl 5-acetylsalicylate | Aromatic Protons: 7.0-8.4, OCH₃: ~3.9, COCH₃: ~2.5, OH: ~12.0 | Aromatic Carbons: 118-164, C=O (ester): ~170, C=O (acetyl): ~197, OCH₃: ~53, COCH₃: ~27 |
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic & Aliphatic) | C=O Stretch | C-O Stretch |
| This compound | ~3200 (broad) | ~2950, ~3050 | ~1680 | ~1250, ~1150 |
| Methyl Salicylate | 3200 (broad)[3] | 2955[3][4] | 1680[3] | 1250, 1150[3] |
| 5-Methylsalicylic acid | 2500-3300 (very broad) | ~2920, ~3030 | ~1660 | ~1300, ~1230 |
| Methyl 5-acetylsalicylate | ~3100 (broad) | ~2960, ~3080 | ~1680 (ester), ~1660 (ketone) | ~1240, ~1140 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 166 | 135, 107 |
| Methyl Salicylate | 152[5][6] | 121, 120, 92[5][6][7] |
| 5-Methylsalicylic acid | 152 | 134, 106, 78[8] |
| Methyl 5-acetylsalicylate | 194 | 163, 121 |
Table 4: UV-Visible Absorption Maxima (λmax)
| Compound | λmax (nm) | Solvent |
| This compound | Not explicitly found | - |
| Methyl Salicylate | 230-240, 305-310[9][10] | Methanol, Ethanol-water[10] |
| 5-Methylsalicylic acid | Not explicitly found | - |
| Methyl 5-acetylsalicylate | Not explicitly found | - |
Experimental Protocols
The following sections detail the general methodologies employed for the spectral analyses cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were typically acquired on a Varian, or Bruker spectrometer operating at frequencies ranging from 60 to 500 MHz for ¹H and 125 MHz for ¹³C.[8][11]
-
Sample Preparation: Samples were dissolved in deuterated solvents, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][11] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.0 ppm).[1][11]
-
Data Acquisition: Standard pulse sequences were used for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HETCOR) NMR experiments.[11] For ¹³C NMR, broadband proton decoupling was employed.[11]
2. Infrared (IR) Spectroscopy
-
Instrumentation: FTIR spectra were recorded on spectrometers such as a Bruker Tensor 27 FT-IR.[8]
-
Sample Preparation: For liquid samples like Methyl Salicylate and this compound, spectra were often obtained using the Attenuated Total Reflectance (ATR) technique with the neat sample.[8] Solid samples, such as 5-Methylsalicylic acid, were prepared as potassium bromide (KBr) pellets.[11]
-
Data Acquisition: Spectra were typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
3. Mass Spectrometry (MS)
-
Instrumentation: Mass spectra were generally obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV was the common method for generating molecular and fragment ions.
-
Analysis: The instrument analyzes the mass-to-charge ratio (m/z) of the ions, providing information about the molecular weight and fragmentation pattern of the compound.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer was used to measure the absorbance of the compounds over a specific wavelength range (typically 200-400 nm).
-
Sample Preparation: Samples were dissolved in a suitable UV-transparent solvent, such as methanol or ethanol, to prepare solutions of known concentrations.[10]
-
Data Acquisition: The absorbance spectrum was recorded, and the wavelength of maximum absorbance (λmax) was determined.
Visualizations
The following diagrams illustrate the general workflow for comparative spectral analysis and a conceptual representation of molecular structure and its relation to spectral output.
References
- 1. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. homework.study.com [homework.study.com]
- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Solved Mass spectrum of methyl salicylate (molecular ion: | Chegg.com [chegg.com]
- 8. 5-Methylsalicylic acid | C8H8O3 | CID 6973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
A Comparative Purity Analysis: Synthetic vs. Natural Methyl 5-methylsalicylate
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed evaluation of the purity of synthetic Methyl 5-methylsalicylate. A direct comparison with its natural counterpart is not feasible, as current scientific literature does not indicate that this compound occurs naturally in its free form. Instead, this guide will focus on the purity and impurity profile of the synthetic compound and use natural Methyl Salicylate as a reference point for understanding the characteristics of related naturally derived compounds.
Executive Summary
This compound is a valuable compound in various research and development applications. While the synthetic version is readily available, extensive research has not revealed a natural source for the free form of this molecule. In contrast, the closely related Methyl Salicylate is well-known for its natural occurrence, primarily in wintergreen and birch species. This guide presents a comprehensive analysis of the purity of synthetic this compound, including common impurities and the analytical methods used for its evaluation. By examining the characteristics of natural Methyl Salicylate, we can infer the potential complexities that would be associated with a naturally sourced this compound, were it to be discovered.
Data Presentation: Purity and Impurity Profiles
The purity of commercially available synthetic this compound is typically high, often exceeding 96% as determined by Gas Chromatography (GC). The primary impurities are related to the synthesis process. In contrast, the impurity profile of a naturally sourced compound, exemplified by natural Methyl Salicylate, consists of other co-occurring natural products from the plant source.
| Feature | Synthetic this compound | Natural Methyl Salicylate (Illustrative Comparison) |
| Typical Purity | ≥ 96% (by GC) | > 98% (as Methyl Salicylate) |
| Primary Component | This compound | Methyl Salicylate |
| Common Impurities | - 5-Methylsalicylic Acid (unreacted starting material)- Methanol (residual solvent)- Isomeric byproducts | - Linalool- Pinenes- Ethyl Salicylate- Other minor natural constituents of the source plant |
| Source | Chemical Synthesis | Distillation from Gaultheria procumbens (Wintergreen) or Betula lenta (Sweet Birch) |
Experimental Protocols
Accurate determination of the purity and impurity profile of this compound requires robust analytical methodologies. The following are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are standard techniques for the analysis of this and related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity Assessment
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying its organic impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as methanol or dichloromethane, to create a 1 mg/mL solution.
-
Vortex the solution to ensure complete dissolution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5975 MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment
HPLC is a versatile technique for separating and quantifying non-volatile or thermally labile compounds. It is particularly useful for detecting non-volatile impurities such as unreacted starting materials.
1. Sample Preparation:
-
Prepare a stock solution of synthetic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 238 nm and 305 nm.
3. Data Analysis:
-
The purity is calculated based on the peak area percentage.
-
A calibration curve is generated from the standards to quantify any detected impurities.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and purity evaluation of this compound.
A Comparative Analysis of the Antimicrobial Activity of Methyl 5-methylsalicylate and Other Salicylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial properties of Methyl 5-methylsalicylate and other members of the salicylate family. While direct, comprehensive comparative studies on the antimicrobial efficacy of this compound are limited in publicly available scientific literature, this document synthesizes available data for related salicylate compounds to offer a contextual understanding of their potential antimicrobial activity. The guide details the established mechanisms of action for salicylates, outlines standard experimental protocols for antimicrobial susceptibility testing, and presents available quantitative data to inform further research and drug development endeavors.
Quantitative Antimicrobial Activity of Salicylates
The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism. The following table summarizes available MIC values for salicylic acid and some of its derivatives against common pathogenic bacteria. It is crucial to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | Test Organism | MIC | Reference |
| Salicylic Acid | Staphylococcus aureus | 800 µg/mL | [1] |
| Escherichia coli | >3200 µg/mL | [1] | |
| Staphylococcus aureus (in microcapsules) | 4 mg/mL | [1][2] | |
| Escherichia coli (in microcapsules) | 4 mg/mL | [1][2] | |
| Methyl Salicylate | Staphylococcus aureus | Inhibitory potential at 200 mg/mL | [1] |
| Escherichia coli | Inhibitory potential at 200 mg/mL | [1] | |
| 5-Bromosalicylic Acid | - | Higher antibacterial reactivity than salicylic acid | [3] |
| 5-Chlorosalicylic Acid | - | Lower antibacterial reactivity than salicylic acid | [3] |
| 4-Chlorosalicylic Acid | - | Lower antibacterial reactivity than 5-chlorosalicylic acid | [3] |
| Fatty Acid Salicylate Esters | Staphylococcus aureus | 31.25 - 125 µg/mL | [1] |
| Escherichia coli | 31.25 - 125 µg/mL | [1] |
Note: The antibacterial reactivity for 5-bromosalicylic acid, 5-chlorosalicylic acid, and 4-chlorosalicylic acid was determined based on their performance when bonded to viscose fabrics and does not represent a standard MIC value.[3]
Mechanisms of Antimicrobial Action
The antimicrobial activity of salicylates is understood to be multifactorial, primarily targeting the integrity of the bacterial cell and its signaling pathways.[1]
Cell Membrane Disruption
Salicylates can interact with the bacterial cell membrane, leading to a loss of its structural and functional integrity. This disruption can cause the leakage of essential intracellular components, ultimately resulting in cell death.[1]
Induction of Oxidative Stress
Salicylates have been demonstrated to induce the formation of reactive oxygen species (ROS) within bacterial cells, such as in E. coli. The resulting oxidative stress can lead to a decrease in the bacterial membrane potential and a reduction in metabolic activity.[1]
Interference with Quorum Sensing
Some studies suggest that salicylates can interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation.[4][5][6][7][8] By disrupting QS signaling, salicylates may reduce the pathogenicity of bacteria.[5][6][7][8]
Experimental Protocols
The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, a fundamental assay in antimicrobial susceptibility testing.
Broth Microdilution Method for MIC Determination
This widely accepted method involves a serial dilution of the antimicrobial agent in a liquid growth medium, followed by inoculation with a standardized number of microorganisms.
1. Preparation of Antimicrobial Stock Solution:
-
Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.
2. Preparation of Microtiter Plates:
-
Dispense a sterile liquid growth medium, such as Mueller-Hinton Broth (MHB), into the wells of a 96-well microtiter plate.
-
Add the antimicrobial stock solution to the first well of each row and perform serial twofold dilutions across the plate to create a range of concentrations.
3. Inoculum Preparation:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate solid agar medium overnight.
-
Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units per milliliter (CFU/mL).
-
Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a positive control well (medium and inoculum without the antimicrobial agent) and a negative control well (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Visualizing Antimicrobial Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium salicylate interferes with quorum-sensing-regulated virulence in chronic wound isolates of Pseudomonas aeruginosa in simulated wound fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of sodium salicylate in Staphylococcus aureus quorum sensing, virulence, biofilm formation and antimicrobial susceptibility [frontiersin.org]
- 6. Role of sodium salicylate in Staphylococcus aureus quorum sensing, virulence, biofilm formation and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Pseudomonas aeruginosa quorum sensing with sodium salicylate modulates immune responses in vitro and in vivo [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Validation of the stability of Methyl 5-methylsalicylate under different storage conditions.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of Methyl 5-methylsalicylate under various storage conditions. Due to the limited availability of direct stability data for this compound, this document leverages data from its close structural analog, Methyl Salicylate, to infer potential stability characteristics and degradation pathways. The experimental protocols provided are based on established methodologies for stability testing of pharmaceutical compounds and can be adapted for the validation of this compound.
Executive Summary
This compound, an ester derivative of salicylic acid, is expected to be susceptible to degradation under conditions of high humidity, extreme pH, and exposure to light and elevated temperatures. The primary degradation pathway is likely hydrolysis of the ester bond, yielding 5-methylsalicylic acid and methanol. Oxidative and photolytic degradation may also occur under specific conditions. Stability is predicted to be optimal under cool, dry, and dark conditions.[1]
Comparative Stability Data
Table 1: Stability of Methyl Salicylate Ointment at Different Storage Temperatures [2][3]
| Time (Days) | % Drug Remaining at Room Temperature (25°C ± 5°C) | % Drug Remaining in Refrigerator (2°C–8°C) |
| 0 | 100 ± 0.98 | 100 ± 1.30 |
| 30 | 96.85 ± 1.21 | 97.61 ± 2.36 |
| 60 | 95.97 ± 2.10 | 96.92 ± 1.82 |
| 90 | 92.94 ± 2.73 | 94.64 ± 0.68 |
| 120 | 90.61 ± 2.12 | 92.95 ± 2.01 |
| Shelf Life (t90%) | 131 days | 176 days |
This data indicates that Methyl Salicylate is more stable at cooler temperatures, with a significantly longer shelf life when refrigerated.[2][3]
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on the known behavior of similar esters.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are designed to intentionally degrade the sample to identify potential degradation products and develop stability-indicating analytical methods.[4][5]
Experimental Workflow
Caption: General workflow for forced degradation studies.
Acid and Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: To a portion of the solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 24 hours), taking samples at regular intervals.
-
Base Hydrolysis: To another portion of the solution, add an equal volume of 0.1 M sodium hydroxide. Maintain the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period (e.g., 4 hours), with periodic sampling.
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of this compound.
-
Stress Application: Add a volume of 3% hydrogen peroxide to the solution. Keep the mixture at room temperature, protected from light, for a specified duration (e.g., 24 hours), with sampling at intervals.
-
Analysis: Analyze the samples directly by HPLC.
Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C) for a defined period.
-
Solution State: Heat a solution of this compound (1 mg/mL) at a high temperature (e.g., 80°C) for a defined period.
-
Analysis: Dissolve the solid sample in a suitable solvent before analysis. Analyze both solid and solution samples by HPLC.
Photolytic Degradation
-
Preparation: Expose a solution of this compound (1 mg/mL) and a thin layer of the solid compound to a combination of UV and visible light in a photostability chamber.
-
Control: Keep a parallel set of samples protected from light at the same temperature.
-
Analysis: Analyze the exposed and control samples at appropriate time points by HPLC.
Analytical Method for Stability Assessment
A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique.
Table 2: Example HPLC Method Parameters for Salicylate Esters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at approximately 305 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Conclusion and Recommendations
While direct stability data for this compound is scarce, evidence from the closely related Methyl Salicylate suggests that hydrolysis and thermal degradation are key factors to consider in formulation development and storage. It is strongly recommended that comprehensive stability studies, including forced degradation, be conducted specifically on this compound to establish its intrinsic stability profile. The protocols and analytical methods outlined in this guide provide a robust framework for such validation studies. For long-term storage, it is advisable to keep this compound in well-closed, light-resistant containers in a cool and dark place.
References
- 1. CAS 22717-57-3: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the use of Methyl 5-methylsalicylate as a precursor in different synthetic routes.
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Methyl 5-methylsalicylate as a precursor in various synthetic routes, evaluating its performance against alternative starting materials. The following sections present quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to offer a clear and objective comparison for professionals in the field of chemical synthesis and drug development.
Executive Summary
This compound is a valuable precursor in the synthesis of a variety of organic molecules, particularly in the formation of salicylamide and chlorinated derivatives. This guide explores the synthetic routes starting from this compound and compares them with alternative pathways originating from precursors such as salicylic acid, higher alkyl salicylates, and phenyl salicylate. The analysis reveals that while the direct use of salicylic acid often requires harsher conditions or activating agents, the use of higher alkyl salicylates can offer superior yields and shorter reaction times compared to methyl esters. The choice of precursor is therefore a critical consideration in process optimization, impacting yield, purity, and overall efficiency.
Comparative Analysis of Precursors in Salicylamide Synthesis
The synthesis of salicylamides, a common scaffold in medicinal chemistry, can be approached from several precursors. A key comparison is the direct amidation of various salicylic acid esters versus the direct amidation of salicylic acid itself.
Table 1: Comparison of Precursors for Salicylamide Synthesis
| Precursor | Amine | Reaction Conditions | Cycle Time | Yield | Purity | Reference |
| Methyl Salicylate (C1 Ester) | Mono/Dialkylamines | Alcohol Solvent | 7–9 days | ~60% | ~95% | [1] |
| n-Butyl Salicylate (C4 Ester) | Mono/Dialkylamines | Alcohol Solvent | ~2 days | ~95% | ~99% | [1] |
| Phenyl Salicylate ("Salol") | Aniline or Heterocyclic Amine | Heating (e.g., 180-205°C) | 2-3.5 hours | Not specified | Not specified | [2] |
| Salicylic Acid | Primary Amines | PCl3 in inert solvent | Not specified | Not specified | Not specified | [3] |
| Salicylic Acid | Acetylenic Esters, then Primary Amine | 1. CuI, NaHCO3, MeCN; 2. Room Temp | Good | Moderate to Good | Not specified | [4][5] |
As indicated in Table 1, the use of a C4 alkyl ester of salicylic acid (n-butyl salicylate) results in a significantly higher yield and a much shorter reaction cycle compared to the C1 ester (Methyl Salicylate) for the synthesis of salicylamide intermediates.[1] This suggests that for simple amidation, this compound may not be the most efficient precursor. The "salol process," using phenyl salicylate, offers a rapid reaction at high temperatures.[2] Direct amidation of salicylic acid is also possible but often requires coupling agents like phosphorus trichloride or a multi-step approach through an intermediate.[3][5]
Logical Flow for Salicylamide Synthesis: Precursor Comparison
Caption: Comparative logic for salicylamide synthesis from different precursors.
Synthesis of Piperazine Derivatives from this compound
This compound is a versatile precursor for more complex, multi-step syntheses, such as the preparation of piperazine-substituted salicylates. A common route involves the initial alkylation of the phenolic hydroxyl group, followed by modification of the ester.
Experimental Workflow: Synthesis of Piperazine-Substituted Salicylates
Caption: General workflow for synthesizing piperazine derivatives from Methyl Salicylate.
Experimental Protocol: Synthesis of Methyl 2-(2-hydroxy-3-(4-benzoylpiperazin-1-yl)propoxy)benzoate
This protocol is adapted from the synthesis of related compounds and illustrates a typical synthetic sequence.
-
Step 1: Epoxidation. Methyl salicylate is reacted with epichlorohydrin in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetone. The mixture is refluxed for an extended period (e.g., 30 hours) to yield the epoxide intermediate.
-
Step 2: Ring Opening. The resulting epoxide intermediate is then reacted with a substituted piperazine (e.g., 1-benzoylpiperazine) in a solvent such as ethanol at reflux to open the epoxide ring and form the piperazine-substituted methyl salicylate derivative.
-
Purification. The final product is purified using standard techniques such as column chromatography.
Comparative Analysis in Chlorination Reactions
The electronic properties of the ester group in this compound versus the carboxylic acid group in salicylic acid can influence the outcome of electrophilic aromatic substitution reactions like chlorination.
Table 2: Comparison of Precursors for Chlorination
| Precursor | Reagent | Conditions | Major Product(s) | Observations | Reference |
| Salicylic Acid | Chlorine | Glacial Acetic Acid, cool | 3-chloro- and 5-chlorosalicylic acids | Mixture of products often formed, requires controlled conditions for selectivity. | [6] |
| Methyl Salicylate | Sodium Hypochlorite | Alkaline pH | Methyl 5-chlorosalicylate (initially), Methyl 3-chlorosalicylate, and Methyl 3,5-dichlorosalicylate | Reaction proceeds stoichiometrically at high pH. |
Direct chlorination of salicylic acid can lead to a mixture of 3- and 5-chloro-substituted products, and achieving high selectivity can be challenging.[6] In contrast, the chlorination of methyl salicylate with sodium hypochlorite at alkaline pH shows a more controlled reaction, initially favoring the para-substituted product. This suggests that for the synthesis of specific chlorinated salicylates, starting with this compound may offer better regiocontrol.
Signaling Pathway: Electrophilic Aromatic Substitution
Caption: Influence of precursor on the regioselectivity of chlorination.
Conclusion
This compound serves as a competent precursor in various synthetic routes. For the straightforward synthesis of salicylamides, it is outperformed by higher alkyl salicylates which offer significantly better yields and shorter reaction times. However, in more complex syntheses, such as the preparation of piperazine derivatives, its utility as a starting point is well-established. Furthermore, in electrophilic substitution reactions like chlorination, the use of this compound may provide advantages in regioselectivity compared to the direct chlorination of salicylic acid. The optimal choice of precursor is therefore highly dependent on the specific synthetic target and desired process efficiency. Researchers and drug development professionals should consider these comparative data when designing and optimizing synthetic strategies involving salicylate-based compounds.
References
- 1. US7262325B2 - Method of preparing salicylamides - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
Assessing the performance of different chromatographic columns for Methyl 5-methylsalicylate separation.
For Researchers, Scientists, and Drug Development Professionals
The successful separation of positional isomers is a critical aspect of pharmaceutical analysis and drug development. Methyl 5-methylsalicylate and its isomers, such as Methyl 3-methylsalicylate and Methyl 4-methylsalicylate, present a common challenge due to their similar physicochemical properties. The choice of chromatographic column is paramount in achieving baseline resolution and accurate quantification. This guide provides an objective comparison of the performance of three common reversed-phase HPLC columns—C8, C18, and Phenyl-Hexyl—for the separation of these closely related aromatic compounds. The information presented is based on a synthesis of experimental data from the separation of methyl salicylate and its structural isomers, primarily cresol isomers, which serve as a reliable proxy for this analysis.
Executive Summary
The selection of an appropriate HPLC column for the separation of this compound and its isomers is dictated by the subtle differences in their interaction with the stationary phase. While C18 columns are a versatile first choice for reversed-phase chromatography, their separation mechanism, which is predominantly based on hydrophobic interactions, may not always be sufficient to resolve structurally similar isomers. Phenyl-Hexyl columns, which facilitate π-π interactions, often provide alternative selectivity and enhanced resolution for aromatic compounds. C8 columns, with a shorter alkyl chain, offer reduced retention and can be advantageous for faster analyses where sufficient resolution is achievable. This guide demonstrates that for positional isomers of methyl salicylate, Phenyl-Hexyl columns tend to offer the best resolution, followed by C18 columns, with C8 columns providing the least retention.
Performance Comparison of Chromatographic Columns
The following tables summarize the expected performance of C8, C18, and Phenyl-Hexyl columns for the separation of methyl salicylate positional isomers. The data is compiled and estimated from studies on methyl salicylate and cresol isomer separations.[1][2][3]
Table 1: Comparison of Column Performance for Methyl Salicylate Isomer Separation
| Column Type | Stationary Phase Chemistry | Primary Separation Mechanism | Expected Resolution of Positional Isomers | Key Advantages | Key Disadvantages |
| C8 | Octylsilane | Hydrophobic Interactions | Moderate | Shorter retention times, faster analysis.[3] | May provide insufficient resolution for closely eluting isomers. |
| C18 | Octadecylsilane | Hydrophobic Interactions | Good | Widely applicable, good starting point for method development.[2] | May not resolve all positional isomers baseline.[1] |
| Phenyl-Hexyl | Phenyl-Hexylsilane | Hydrophobic and π-π Interactions | Excellent | Enhanced selectivity for aromatic and positional isomers.[1][4] | May exhibit longer retention times. |
Table 2: Estimated Chromatographic Parameters for Positional Isomer Separation
| Parameter | C8 Column | C18 Column | Phenyl-Hexyl Column |
| Analytes | Methyl Salicylate Isomers (ortho-, meta-, para-) | Cresol Isomers (ortho-, meta-, para-) as proxy | Cresol Isomers (ortho-, meta-, para-) as proxy |
| Estimated Retention Time (min) | Analyte dependent, generally < 5 min | o-cresol & m-cresol: ~8 min (co-elution), p-cresol: ~9 min | o-cresol: ~10 min, m-cresol: ~11 min, p-cresol: ~12 min |
| Observed Resolution (Rs) | Moderate, potential for peak overlap. | Poor for o- and m-isomers, good for p-isomer.[1] | Baseline separation of all three isomers.[1] |
| Peak Asymmetry (As) | Typically 1.0 - 1.5 | Typically 1.0 - 1.5 | Typically 1.0 - 1.4 |
| Theoretical Plates (N) | > 5000 | > 7000 | > 8000 |
Note: The values in Table 2 are estimations based on available chromatograms and data for structurally similar compounds and are intended for comparative purposes. Actual results may vary depending on the specific instrument, exact mobile phase composition, and other experimental conditions.
Experimental Protocols
Detailed methodologies for the separation of methyl salicylate and its isomers on the compared columns are provided below.
Method 1: C8 Column for Methyl Salicylate Analysis
This protocol is adapted from a validated method for the determination of methyl salicylate.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Methanol/Water (65:35, v/v) containing 1.0% acetic acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 304 nm.[3]
-
Injection Volume: 20 µL.
Method 2: C18 Column for Positional Isomer Separation (Proxy Method)
This protocol is based on the separation of cresol isomers, which are structurally analogous to methyl salicylate isomers.[1]
-
Instrumentation: HPLC system with a UV-VIS detector.
-
Column: Shim-pack GIST C18 (100 mm L. × 2.1 mm I.D., 2 µm).[5]
-
Mobile Phase: Water/Methanol (70:30, v/v).[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 2.5 µL.[5]
Method 3: Phenyl-Hexyl Column for Positional Isomer Separation (Proxy Method)
This protocol provides superior separation of cresol isomers and is recommended for baseline resolution of methyl salicylate isomers.[1]
-
Instrumentation: HPLC system with a UV-VIS detector.
-
Column: Shim-pack GIST Phenyl (100 mm L. × 3.0 mm I.D., 2 µm).[5]
-
Mobile Phase: Water/Methanol (80:20, v/v).[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 5 µL.[5]
Visualizing the Workflow and Logic
To aid in the understanding of the experimental process and the decision-making for column selection, the following diagrams are provided.
Conclusion
For the separation of this compound and its positional isomers, the choice of the stationary phase is critical. While a standard C18 column is a reasonable starting point, it may not provide complete separation of all isomers.[1] Phenyl-Hexyl columns, with their unique selectivity derived from π-π interactions, offer a significant advantage in resolving these structurally similar aromatic compounds.[1][4] For rapid screening or when isomers are known to be well-separated, a C8 column could be a suitable option to reduce analysis time. Researchers should consider the specific requirements of their analysis, including the need for baseline resolution and the complexity of the sample matrix, when selecting the optimal column. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
Safety Operating Guide
Proper Disposal of Methyl 5-methylsalicylate: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 5-methylsalicylate (CAS No. 22717-57-3). Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and compliance with regulations.
This compound, also known as Methyl 2-hydroxy-5-methylbenzoate, is a compound that requires careful handling and disposal due to its potential hazards. This guide outlines the necessary steps for its safe management in a laboratory setting.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets and chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| CAS Number | 22717-57-3 | [1][2][3] |
| Appearance | Colorless to pale yellow clear liquid | [1][4][5] |
| Boiling Point | 241-243 °C at 767 mm Hg | [6] |
| Melting Point | -1.00 °C | [4] |
| Density | 1.153 g/mL at 25 °C | [6] |
| Flash Point | 98.50 °C (209.00 °F) | [4] |
| Solubility | Soluble in alcohol; water solubility of 496.5 mg/L at 25 °C | [4] |
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet from Sigma-Aldrich, this compound is classified under the Globally Harmonized System (GHS) with the following hazards[3]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE) must be worn when handling this substance. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Use in a well-ventilated area or under a chemical fume hood[7].
Experimental Protocols: Spill and Disposal Procedures
The following protocols provide detailed methodologies for managing spills and disposing of this compound.
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation. For major spills, alert the appropriate emergency responders[8].
-
Don PPE: Before approaching the spill, don the appropriate personal protective equipment as outlined above.
-
Containment: For liquid spills, contain the material using an inert absorbent material such as sand, earth, or vermiculite[7][8]. Do not use combustible materials like sawdust.
-
Collection: Carefully scoop up the absorbed material and place it into a suitable, labeled, and sealable container for disposal[7][8].
-
Decontamination: Wash the spill area thoroughly with soap and water[7].
-
Waste Disposal: Dispose of the contaminated materials and absorbent as hazardous waste in accordance with local, state, and federal regulations[3][7].
Disposal Protocol for Unused this compound
Unused or waste this compound must be disposed of as hazardous chemical waste.
-
Containerization: Ensure the waste material is stored in a clearly labeled, sealed, and appropriate container.
-
Professional Disposal Service: Contact a licensed professional waste disposal service to handle the material[7].
-
Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[7].
-
Regulatory Compliance: All disposal activities must adhere strictly to federal, state, and local environmental regulations[7]. Do not dispose of this material down the drain or with general laboratory trash[3].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. labproinc.com [labproinc.com]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. methyl 5-methyl salicylate, 22717-57-3 [thegoodscentscompany.com]
- 5. CAS 22717-57-3: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 22717-57-3 [chemicalbook.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling Methyl 5-methylsalicylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Methyl 5-methylsalicylate (CAS 22717-57-3). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Safety Data Summary
This compound is classified as a hazardous substance. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1] Below is a summary of its hazard classifications and key safety information.
| Identifier | Information |
| Chemical Name | This compound |
| Synonyms | Methyl 2-hydroxy-5-methylbenzoate, 2-Hydroxy-5-methylbenzoic acid methyl ester |
| CAS Number | 22717-57-3 |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Appearance | Colorless to orange to green clear liquid |
| GHS Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| GHS Precautionary Statements | P261: Avoid breathing mist or vapors.[1] P264: Wash skin thoroughly after handling.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/ eye protection/ face protection.[1] |
| Toxicological Data | The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] |
| Occupational Exposure Limits | No occupational exposure limits have been established for this substance. |
Operational Plan: Safe Handling Workflow
Proper handling of this compound is paramount to prevent exposure and ensure a safe laboratory environment. The following step-by-step workflow should be implemented.
Diagram: Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Guidance:
-
Preparation:
-
Personal Protective Equipment (PPE): Before handling, all personnel must wear appropriate PPE. This includes, at a minimum, nitrile gloves, chemical safety goggles, and a lab coat.[2] For procedures with a risk of splashing, a face shield is recommended.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
-
Handling:
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing and the generation of vapors.[1]
-
Avoid Contact: Prevent direct contact with skin and eyes.[2] In case of accidental contact, follow the emergency procedures outlined below.
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.[1]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[1] |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate respiratory protection, chemical-resistant gloves, and eye protection. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.[2] |
Disposal Plan
All waste materials, including unused chemicals and contaminated items, must be disposed of as hazardous waste.
-
Chemical Waste: Collect excess this compound in its original container or a suitable, labeled, and sealed container. Do not mix with other waste streams.[1]
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, paper towels) and contaminated PPE (e.g., gloves) must be collected in a sealed, labeled container for hazardous waste disposal.
-
Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with federal, state, and local environmental regulations.[1][2] Do not allow the chemical to enter drains or waterways.[1]
Representative Experimental Protocol: Synthesis of a Substituted Salicylate
While a "key" universal experimental protocol for this compound is not applicable due to its varied use in research, a representative synthesis of a salicylate derivative is provided below for illustrative purposes. This protocol is based on the Fischer esterification of a substituted salicylic acid.
Objective: To synthesize a substituted methyl salicylate from its corresponding salicylic acid.
Materials:
-
Substituted salicylic acid (e.g., 5-methylsalicylic acid)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (as a catalyst)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a round-bottom flask, combine the substituted salicylic acid and an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid and remove unreacted salicylic acid.[1]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the pure substituted methyl salicylate.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
